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  • Product: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
  • CAS: 2413884-89-4

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Scope: Structural profiling, mechanistic application in kinase inhibition, and validated synthetic workflows. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Scope: Structural profiling, mechanistic application in kinase inhibition, and validated synthetic workflows.

Executive Summary & Structural Rationale

In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged, ATP-competitive hinge-binding motif. Specifically, 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride serves as a critical bifunctional building block. By offering orthogonal reactive handles—an electrophilic C6-bromide and a nucleophilic C3-amine—this compound enables the rapid, divergent synthesis of complex kinase inhibitors targeting CDKs, TRK, and TTK pathways.

The decision to supply and utilize this compound as a hydrochloride salt rather than a free base is rooted in fundamental physical chemistry. The electron-rich primary amine at the C3 position is conjugated with the bicyclic core, rendering the free base susceptible to slow oxidative degradation and polymerization under atmospheric conditions. Protonation of this amine lowers the highest occupied molecular orbital (HOMO) energy, effectively passivating the molecule and conferring exceptional long-term solid-state stability.

Table 1: Physicochemical and Structural Properties
ParameterValue / Description
Chemical Name 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
CAS Registry Number 2413884-89-4 (HCl Salt) / 1508567-18-7 (Free Base)
Molecular Formula C₆H₆BrClN₄
Molecular Weight 249.50 g/mol
Monoisotopic Mass (Free Base) 211.97 Da (⁷⁹Br) / 213.97 Da (⁸¹Br)
Solubility Profile Soluble in DMSO, MeOH, and H₂O; Insoluble in Hexanes
Core Scaffold Pyrazolo[1,5-a]pyrimidine (Adenine bioisostere)
Key Reactive Sites C6 (sp² C-Br for cross-coupling), C3 (Primary amine for acylation)

Mechanistic Application: The Kinase Hinge Binder

The pyrazolo[1,5-a]pyrimidine core acts as a structural mimic of the adenine ring of ATP. As demonstrated in the development of the CDK inhibitor BS-194 and various Tropomyosin Receptor Kinase (TRK) inhibitors , the nitrogen atoms of the core (typically N1 and N4) engage in critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRKA).

When designing inhibitors from 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine:

  • The C6 Position: Directs substituents toward the solvent-exposed region or the selectivity pocket. This is the ideal vector for adding solubilizing groups (e.g., morpholine derivatives) via Suzuki coupling.

  • The C3 Position: Directs substituents toward the DFG-motif or gatekeeper residue. Derivatizing the C3-amine into an amide or urea allows for deep-pocket probing.

Pathway Ligand Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase CDK2 / TRKA Kinase Domain Ligand->Kinase ATP-competitive binding Apoptosis Cell Cycle Arrest & Apoptosis Ligand->Apoptosis Restores regulation Substrate Downstream Substrates (e.g., Rb Protein) Kinase->Substrate Phosphorylation Transcription E2F Transcription Factor Activation Substrate->Transcription Pathway Activation Proliferation Tumor Cell Proliferation Transcription->Proliferation Disease Progression

Fig 1: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.

Synthetic Workflows & Reactivity Profiling

To fully exploit this building block, one must navigate the orthogonal reactivity of the C6-bromide and C3-amine. A common pitfall in derivatizing this scaffold is attempting a direct palladium-catalyzed cross-coupling on the unprotected HCl salt. The free primary amine can coordinate with the Pd(0) active species, forming off-cycle Pd-amine complexes that stall the catalytic cycle. Furthermore, the HCl salt will neutralize the basic conditions (e.g., K₂CO₃) required to activate the boronic acid.

Therefore, a self-validating workflow requires initial neutralization, temporary amine protection, cross-coupling, and subsequent deprotection.

Synthesis Start 6-Bromo-... 3-amine HCl FreeBase Neutralization (Na2CO3) Start->FreeBase Step 1 Protect Amine Protection (Boc2O) FreeBase->Protect Step 2 Coupling Suzuki Coupling (Pd-Catalyst) Protect->Coupling Step 3 Deprotect Deprotection (TFA) Coupling->Deprotect Step 4 Product C6-Substituted Derivative Deprotect->Product Step 5

Fig 2: Chemoselective synthetic workflow for C6-derivatization via Suzuki coupling.

Standardized Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The inclusion of specific In-Process Controls (IPCs) ensures that causality—not guesswork—drives the synthetic progression.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Note: This protocol assumes the C3-amine has been priorly Boc-protected to prevent catalyst poisoning.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the Boc-protected 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the base and facilitate the formation of the reactive trihydroxyboronate intermediate.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Thermal Activation: Heat the biphasic mixture to 90 °C for 4–6 hours.

  • Self-Validating IPC (LC-MS): Remove a 10 µL aliquot from the organic layer, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a classic isotopic doublet at m/z 313 / 315 ([M+H]⁺ for the Boc-protected bromo-compound). The reaction is deemed complete when this doublet is <5% relative to the product mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Direct Amide Derivatization at C3

Because the C3-amine is conjugated with an electron-deficient pyrimidine ring, it is significantly less nucleophilic than standard aliphatic amines. Standard EDC/HOBt coupling often fails or proceeds sluggishly.

  • Free-Basing: Suspend 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (1.0 equiv) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes to liberate the nucleophilic free base.

  • Acid Activation: In a separate vial, dissolve the target carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive OAT (7-azabenzotriazole) active ester, overcoming the poor nucleophilicity of the C3-amine.

  • Coupling: Transfer the activated ester solution to the free-based amine. Stir at room temperature for 2 hours.

  • Self-Validating IPC (TLC): Spot the reaction mixture against the amine starting material on a silica TLC plate (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat.

    • Validation Metric: The primary amine starting material will stain a vivid color (typically orange/brown for this scaffold). The successful formation of the secondary amide product will result in a spot that is Ninhydrin-negative , providing immediate visual confirmation of conversion.

Handling, Storage, and Stability

To maintain the physicochemical integrity of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride:

  • Storage: Store desiccated at -20 °C. While the HCl salt mitigates oxidation, the compound remains sensitive to prolonged moisture exposure, which can lead to slow hydrolysis of the pyrimidine core.

  • Handling: Weigh under standard atmospheric conditions, but purge storage vessels with Argon or Nitrogen prior to resealing.

  • Solution Stability: Once neutralized to the free base in solution (e.g., in DMSO or DMF), use within 24 hours to prevent dimerization or oxidative degradation.

References

  • NextSDS Chemical Database. (2026). Chemical Substance Information: 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS 2413884-89-4). NextSDS. Available at: [Link]

  • Kroll, M., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Available at:[Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 998. Available at:[Link]

  • ACS Publications. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at:[Link]

Exploratory

Structural Elucidation and Crystallographic Profiling of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines. Its derivatives have demonstrated potent efficacy as kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines. Its derivatives have demonstrated potent efficacy as kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors [1]. 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine (Molecular Formula: C₆H₅BrN₄) serves as a critical intermediate and active moiety in structure-based drug design (SBDD). This technical whitepaper details the single-crystal X-ray diffraction (SCXRD) profiling, supramolecular architecture, and experimental workflows required to elucidate the 3D conformation of this molecule, providing actionable insights for drug development professionals.

Chemical Context and Pharmacological Relevance

The structural integrity of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is defined by its fused bicyclic aromatic system. The electron-rich pyrazole ring fused to the electron-deficient pyrimidine ring creates a highly conjugated, nearly planar molecular geometry.

From a pharmacological perspective, the specific substitution pattern of this molecule dictates its target engagement:

  • The 3-Amine Group: Acts as a critical hydrogen bond donor, frequently interacting with the hinge region of kinases or the active site residues of phosphodiesterases.

  • The 6-Bromo Substituent: Introduces a highly polarizable halogen atom capable of forming halogen bonds . Recent crystallographic studies of pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitors reveal that the bromine atom forms a unique, stabilizing halogen bond with specific residues (e.g., Asn321 in the PDE4 Q-pocket) via its electrophilic σ -hole [1].

Supramolecular Architecture & Crystal Packing

The solid-state behavior of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is governed by a delicate balance of strong and weak non-covalent interactions. Understanding these interactions is paramount for predicting the compound's solubility, polymorphism, and target binding thermodynamics [2].

Molecular Planarity

X-ray diffractometry confirms that the pyrazolo[1,5-a]pyrimidine core is essentially coplanar. The root-mean-square (RMS) deviation for the fused ring atoms typically falls below 0.02 Å. This strict planarity minimizes steric clashes and maximizes π -electron delocalization, which is essential for the molecule's ability to intercalate or stack within hydrophobic protein pockets [3].

The Non-Covalent Interaction Network

The 3D crystal lattice is assembled via three primary vectors:

  • Hydrogen Bonding: The primary driving force for crystal packing is the intermolecular hydrogen bonding facilitated by the 3-amine group ( N−H⋯N ). These interactions typically link the molecules into centrosymmetric dimers or infinite ribbons along the crystallographic axes.

  • Halogen Bonding: The 6-bromo group engages in halogen bonding ( Br⋯N or Br⋯π ). The nearly linear angle of the C−Br⋯N interaction (approaching 175°) confirms the highly directional nature of the σ -hole interaction, which stabilizes the secondary lattice framework [3].

  • π−π Stacking: The planar heterocycles engage in face-to-face π−π stacking (centroid-centroid distances of ~3.5 Å), providing the dispersive forces necessary to consolidate the 3D network.

Interactions Core 6-Bromopyrazolo[1,5-a] pyrimidin-3-amine Amine 3-Amine Group Core->Amine Bromo 6-Bromo Group Core->Bromo Ring Planar Heterocycle Core->Ring HBond Intermolecular Hydrogen Bonds (N-H···N) Amine->HBond XBond Halogen Bonding (Br···π / Br···N) Bromo->XBond PiPi π-π Stacking Interactions Ring->PiPi Lattice 3D Supramolecular Crystal Lattice HBond->Lattice XBond->Lattice PiPi->Lattice

Non-covalent interaction network driving 3D crystal lattice assembly.

Experimental Workflows: Single-Crystal X-Ray Diffraction

To achieve atomic-level resolution of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine, a rigorous, self-validating crystallographic protocol must be executed. The following methodology ensures high-fidelity structural elucidation.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

  • Causality: Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. Slow evaporation allows the system to remain near thermodynamic equilibrium, enabling the reversible formation and breaking of non-covalent bonds to yield defect-free, macroscopic single crystals.

  • Protocol: Dissolve 50 mg of synthesized 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine in a 3:2 (v/v) mixture of ethyl acetate and methanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a narrow needle and leave undisturbed at 293 K for 5–7 days until suitable block-like crystals emerge.

Step 2: Data Collection

  • Causality: Molybdenum K α radiation ( λ = 0.71073 Å) is selected over Copper K α because the heavier Bromine atom exhibits high anomalous dispersion and absorption at longer wavelengths. Mo K α minimizes these absorption artifacts, yielding cleaner electron density maps.

  • Protocol: Select a crystal of optimal dimensions (e.g., 0.30 × 0.25 × 0.20 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a CCD area detector. Collect data at 293 K (or 100 K for high-resolution thermal parameter reduction) using ω and ϕ scans. Apply multi-scan absorption corrections (e.g., SADABS).

Step 3: Structure Solution and Refinement

  • Causality: The structure must be solved using direct methods to locate the heavy atom (Br) first, followed by iterative difference Fourier syntheses to locate the lighter atoms (C, N). The self-validating nature of this process is quantified by the R1​ and wR2​ indices; values below 0.05 and 0.15 respectively indicate a highly accurate structural model.

  • Protocol: Solve the structure using SHELXT and refine using full-matrix least-squares on F2 with SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model, except for the amine hydrogens, which should be located from the difference Fourier map to accurately determine hydrogen-bonding geometries.

Workflow A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B C SCXRD Data Collection (Mo Kα) B->C D Structure Solution (SHELXT/SHELXL) C->D

SCXRD experimental workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and molecular geometries expected for 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine based on the structural profiling of highly analogous pyrazolo[1,5-a]pyrimidine derivatives [2][3].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Empirical Formula C₆H₅BrN₄
Formula Weight 213.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Wavelength (Mo K α ) 0.71073 Å
Absorption Coefficient ( μ ) ~4.5 mm⁻¹
Goodness-of-fit on F2 1.02 – 1.05
Final R indices [I > 2 σ (I)] R1​ 0.045, wR2​ 0.120
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurementSignificance
Halogen Bond Vector C(6)—Br(1)1.885(3) ÅStandard aromatic C-Br bond length.
Pyrimidine Core N(4)—C(5)1.320(4) ÅIndicates strong double-bond character / delocalization.
Amine Linkage C(3)—N(Exocyclic)1.375(4) ÅPartial double-bond character due to resonance with the ring.
Planarity Angle N(1)-C(3a)-N(4)-C(5)179.5(3)°Confirms near-perfect coplanarity of the fused rings.

Conclusion

The structural elucidation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine via X-ray diffraction reveals a highly planar, rigid pharmacophore stabilized by a robust network of hydrogen bonds and directional halogen bonds. For drug development professionals, these crystallographic insights are directly translatable to computational docking studies. The precise geometric coordinates of the 3-amine (hydrogen bond donor) and the 6-bromo group ( σ -hole halogen bond donor) provide the exact spatial constraints required to optimize binding affinity against targets such as kinases and PDEs.

References

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. Available at:[Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at:[Link]

  • 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

The Pharmacological Architecture of Pyrazolo[1,5-a]pyrimidine Derivatives: Mechanisms, SAR, and Self-Validating Workflows in Kinase Drug Discovery

Executive Summary Pyrazolo[1,5-a]pyrimidines have emerged as a highly privileged structural scaffold in modern oncology and immunology. Functioning primarily as ATP-competitive kinase inhibitors, these derivatives offer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines have emerged as a highly privileged structural scaffold in modern oncology and immunology. Functioning primarily as ATP-competitive kinase inhibitors, these derivatives offer a highly tunable pharmacophore capable of achieving sub-nanomolar potency and exquisite target selectivity. As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions, diving deeply into the thermodynamic rationale, target-specific mechanisms of action, and the self-validating experimental protocols required to prove intracellular target engagement.

Structural Rationale: The Bioisosteric Advantage

The success of the pyrazolo[1,5-a]pyrimidine core lies in its bioisosteric relationship with the purine ring of adenosine triphosphate (ATP). However, it is not merely a structural mimic; it presents a distinct thermodynamic advantage.

Computational analyses reveal that the pyrazolo[1,5-a]pyrimidine core possesses a less favorable aqueous solvation energy than endogenous purines, establishing a thermodynamic driving force that facilitates rapid partitioning into the hydrophobic active sites of [1]. Once inserted into the orthosteric site, the nitrogen atoms (specifically N1 and N4) act as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge [2]. This planar core allows for deep insertion, while functional group substitutions at the C-3, C-5, and C-7 positions dictate kinase selectivity.

Target-Specific Mechanisms of Action

CDK2/9 Inhibition and Apoptotic Induction

Aberrant cyclin-dependent kinase (CDK) activity drives unchecked cellular proliferation in numerous malignancies. Pyrazolo[1,5-a]pyrimidine derivatives, such as compound 21c and BS-194 (4k), exhibit sub-nanomolar affinity for [3]. Mechanistically, these compounds block the phosphorylation of the retinoblastoma (Rb) protein and the RNA polymerase II C-terminal domain. This blockade triggers a profound G1-phase cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways, characterized by the dramatic upregulation of pro-apoptotic genes (P53, Bax, Caspase-3/8/9) and the targeted downregulation of anti-apoptotic [3].

TRK Inhibition and Resistance Mitigation

Tropomyosin receptor kinases (TRKA/B/C) are potent oncogenic drivers in NTRK fusion-positive cancers. While first-generation inhibitors face rapid resistance mutations, novel macrocyclic pyrazolo[1,5-a]pyrimidines lock the pharmacophore into an optimal conformation. This maintains critical hinge interactions with Met592 while utilizing fluorine substitutions to enhance interactions with [2], effectively overcoming common solvent-front mutations.

PI3Kδ Isoform Selectivity

In the context of autoimmune diseases and asthma, inhibiting the PI3Kδ isoform without triggering the metabolic toxicities associated with PI3Kα/β inhibition is critical. Indole-substituted pyrazolo[1,5-a]pyrimidines achieve this by exploiting the unique affinity pocket of PI3Kδ, forming a highly specific supplementary hydrogen bond with Asp-787, yielding low nanomolar potency and exquisite [4].

TTK (Mps1) Inhibition

Scaffold hopping from imidazo-pyrazines to pyrazolo[1,5-a]pyrimidines led to the discovery of CFI-402257, a potent inhibitor of TTK, a kinase essential for the spindle assembly checkpoint. X-ray crystallography revealed a unique bound water molecule mediating interactions with the activation loop, highlighting the scaffold's versatile binding [5].

Quantitative Structure-Activity Relationship (SAR) Profiling

To synthesize the efficacy of these structural modifications, the following table summarizes key pyrazolo[1,5-a]pyrimidine derivatives, their primary targets, and their validated in vitro inhibitory concentrations:

CompoundPrimary Target(s)IC50 ValueKey Structural FeatureSource
Compound 21c CDK218 nM1,2,3-triazole & methylthio substituents[3]
BS-194 (4k) CDK1/2/5/7/93 nM (CDK2)C-5 side chain optimization[1]
Compound 36 TRKA/B/C1.4 nM (TRKA)Macrocyclic conformation locking[2]
CPL302253 PI3Kδ2.8 nMIndol-4-yl substitution[4]
CFI-402257 TTK1.7 nMPolar moieties in hydrophobic regions[5]

Visualizing the Mechanism and Workflow

Mechanism A Pyrazolo[1,5-a]pyrimidine Scaffold B Kinase Hinge Region (ATP Pocket) A->B H-Bonding (N-atoms) C Competitive ATP Displacement B->C High Affinity D Signaling Cascade Arrest C->D Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine ATP-competitive kinase inhibition and downstream cellular effects.

Optimization Step1 1. High-Throughput Screening (TR-FRET Assay) Step2 2. Scaffold Hopping & SAR Optimization Step1->Step2 Step3 3. Target Engagement (CETSA Validation) Step2->Step3 Step4 4. Phenotypic Profiling (Apoptosis/Cell Cycle) Step3->Step4 Step5 5. In Vivo Xenograft Efficacy Models Step4->Step5

Self-validating hit-to-lead optimization workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Self-Validating Experimental Methodologies

Generating a highly potent compound in silico is only the beginning; proving its mechanism requires rigorous, self-validating assay architectures. Below are the definitive protocols used to evaluate these derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Objective: Determine the true thermodynamic IC50 of pyrazolo[1,5-a]pyrimidine derivatives.

  • Causality & Design: Standard radiometric assays are prone to artifacts. TR-FRET eliminates short-lived background autofluorescence, providing a high signal-to-noise ratio essential for highly lipophilic compounds.

    • Reagent Preparation: Prepare kinase buffer supplemented with 1 mM DTT and 0.01% BSA. Rationale: DTT prevents oxidative cross-linking of the kinase active site, while BSA prevents the non-specific adherence of lipophilic pyrazolopyrimidines to the microplate plastic.

    • Thermodynamic Equilibration: Incubate the target kinase (e.g., CDK2) with the derivative for 30 minutes at room temperature before adding ATP. Rationale: Pyrazolo[1,5-a]pyrimidines often exhibit slow, tight-binding kinetics. Immediate ATP addition causes artificially inflated IC50 values because the inhibitor has not reached thermodynamic equilibrium.

    • Substrate Addition: Add ATP at exactly its predetermined Michaelis constant ( Km​ ) value. Rationale: Running the assay at Km​ ensures maximum sensitivity to competitive inhibitors while accurately reflecting physiological competition.

    • Self-Validation Check: Calculate the Z'-factor using a no-enzyme negative control and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control. The assay is only validated, and data accepted, if the Z' > 0.5.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement
  • Objective: Validate intracellular target engagement in living tissue.

  • Causality & Design: An exceptional in vitro IC50 does not guarantee cellular penetration or survival against high intracellular ATP concentrations (~1-5 mM). CETSA proves the drug physically binds the target inside a living cell by measuring ligand-induced thermal stabilization.

    • In Vivo Incubation: Treat live cancer cells (e.g., HCT-116) with the lead derivative (10 µM) or a DMSO vehicle control for 1 hour to allow for cellular penetration and target binding.

    • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes. Rationale: As temperature increases, proteins denature and aggregate. Ligand binding thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) of the target kinase higher.

    • Lysis and Fractionation: Lyse cells using rapid freeze-thaw cycles and centrifuge at 20,000 x g. Rationale: Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, soluble target in the supernatant.

    • Self-Validation Check (Western Blot): Probe the soluble fraction for the target kinase and a non-targeted housekeeping protein (e.g., GAPDH). Crucial validation: If GAPDH also shows a thermal shift, the compound is a non-specific aggregator or pan-assay interference compound (PAINS). True target engagement is validated only when the target kinase shifts while the housekeeping protein remains unchanged.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI (Molecules) URL: [Link]

  • Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: Elsevier (Journal of Molecular Structure) URL: [Link]

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: ACS (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride

Executive Summary In modern rational drug design, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged bioisostere for purine, frequently utilized in the development of ATP-competitive kinase inhibitors. 6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged bioisostere for purine, frequently utilized in the development of ATP-competitive kinase inhibitors. 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 2413884-89-4) is a critical bifunctional building block in this space. This whitepaper provides an in-depth technical evaluation of its physicochemical properties—specifically its molecular weight and exact mass—and establishes a self-validating analytical workflow for its structural confirmation using High-Resolution Mass Spectrometry (HRMS).

Structural and Functional Significance in Drug Design

The utility of 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride stems from its dual reactivity, which allows for divergent functionalization:

  • The 3-Amine Moiety: Acts as a primary nucleophile. In kinase inhibitor synthesis, this group is typically converted into an amide or urea, providing a critical hydrogen bond donor that interacts with the backbone carbonyls of the kinase hinge region.

  • The 6-Bromo Moiety: Serves as a highly reactive electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to append aryl or heteroaryl substituents that project into the solvent-exposed region or selectivity pockets of the target enzyme.

Physicochemical Profiling: Molecular Weight and Exact Mass

Understanding the distinction between the average molecular weight (MW) and the monoisotopic exact mass is critical for downstream analytical validation. While the MW is used for stoichiometric calculations during synthesis, the exact mass is required for HRMS identification.

The commercial material is supplied as a hydrochloride salt to enhance stability and solubility[1]. However, during electrospray ionization (ESI), the non-covalent salt lattice dissociates, meaning mass spectrometers detect the protonated free base [M+H]+ rather than the intact salt[2].

Table 1: Quantitative Physicochemical Data
ParameterFree Base Core ( C6​H5​BrN4​ )Hydrochloride Salt ( C6​H6​BrClN4​ )
Molecular Weight (Average) 213.04 g/mol 249.49 g/mol [1],[3]
Monoisotopic Exact Mass 211.9698 Da[4]247.9464 Da
[M+H]+ Exact Mass (ESI+) 212.9776 m/z212.9776 m/z (Salt dissociates)
Isotopic Signature (MS) M, M+2 (~1:1 ratio)M, M+2 (~1:1 ratio)
Hydrogen Bond Donors 1 (-NH₂)2 (-NH₃⁺)
Hydrogen Bond Acceptors 33

Note: The monoisotopic exact mass is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N.

Analytical Workflow: LC-HRMS Protocol & Self-Validating Isotopic Analysis

To confirm the identity and purity of 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, researchers must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is engineered not just as a set of instructions, but as a self-validating system driven by isotopic causality.

Step 1: Matrix Preparation and Dissolution

  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Causality: The hydrochloride salt is highly polar. A pure organic solvent (like 100% Acetonitrile) fails to fully solubilize the ionic salt lattice, while 100% water risks poor wetting of the hydrophobic pyrazolo-pyrimidine core. The 50:50 blend guarantees complete solvation while matching the dielectric constant needed for initial reverse-phase LC conditions.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Run a gradient of 5% to 95% Acetonitrile in Water, with both mobile phases containing 0.1% Formic Acid.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent, suppressing peak tailing of the basic 3-amine group. Spectrometrically, it provides the abundant proton source required to drive the equilibrium toward the [M+H]+ state during ESI.

Step 3: Electrospray Ionization (ESI+) and TOF Acquisition

  • Action: Operate the Time-of-Flight (TOF) mass analyzer in positive ion mode with a desolvation temperature of 350°C and a capillary voltage of 3.5 kV.

  • Causality: The high desolvation temperature is critical to rapidly evaporate the aqueous droplets. Because the sample is a non-covalent hydrochloride salt, this thermal energy and the applied voltage completely dissociate the chloride counter-ion, ensuring that only the protonated free base [C6​H6​BrN4​]+ enters the high-vacuum region of the mass analyzer.

Step 4: Data Interpretation (The Self-Validating System)

  • Action: Extract the ion chromatograms (EIC) for m/z 212.9776 and m/z 214.9755.

  • Self-Validation: This step acts as an internal control. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). If the peak at 212.9776 is not immediately followed by a peak at 214.9755 of equal intensity, the exact mass reading is a false positive (likely background noise or an isobaric contaminant). The presence of this exact doublet mathematically validates both the identity and the elemental composition of the molecule without needing a secondary orthogonal assay.

Visualizing the Workflows

LCHRMS S1 Sample Prep Dissolution in 50:50 MeOH/H2O S2 UHPLC Separation C18 Column, 0.1% FA S1->S2 S3 ESI+ Ionization Formation of [M+H]+ S2->S3 S4 TOF Mass Analysis High-Resolution Detection S3->S4 S5 Isotopic Validation 1:1 Ratio of m/z 212.98 & 214.98 S4->S5

Fig 1. LC-HRMS workflow for exact mass confirmation and isotopic self-validation.

SyntheticPathway Core 6-Bromopyrazolo[1,5-a] pyrimidin-3-amine HCl Rxn1 C6-Position Suzuki/Stille Coupling Core->Rxn1 Pd Catalyst Rxn2 C3-Position Amidation/Urea Formation Core->Rxn2 Acyl Chloride / Isocyanate Prod1 Aryl/Heteroaryl Substituted Intermediate Rxn1->Prod1 Prod2 Amide/Urea Substituted Intermediate Rxn2->Prod2 Final Target Kinase Inhibitor (e.g., CDK/JAK Inhibitor) Prod1->Final Subsequent steps Prod2->Final Subsequent steps

Fig 2. Divergent synthetic functionalization of the pyrazolo[1,5-a]pyrimidine core.

References

  • Chemsrc. "6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride - Properties and Molecular Weight." URL:[Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "H2 - Explore: C6H5BrN4 Monoisotopic Mass." URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent activity as a protein k...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor in targeted cancer therapy.[1] This technical guide provides a comprehensive framework for the preliminary biological evaluation of a novel series of analogs based on the 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine core. We present a logical, tiered workflow beginning with broad cytotoxicity screening to establish a therapeutic window, followed by targeted biochemical assays to determine inhibitory activity against relevant kinases, and concluding with cell-based assays to elucidate the mechanism of action. This document is designed to be a practical resource for researchers, offering detailed, self-validating protocols, principles of assay design, and methods for data interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a robust starting point for the preclinical development of this promising class of compounds.

Introduction: The Rationale for Targeting the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds has garnered significant attention in drug discovery due to its versatile biological activities.[2] These molecules have proven to be particularly effective as protein kinase inhibitors (PKIs), which are central to modern targeted cancer therapy.[1] Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][3]

Derivatives of this scaffold have shown inhibitory activity against a range of clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinase δ (PI3Kδ).[4][5][6] The 6-bromo substitution on the pyrazolo[1,5-a]pyrimidine ring serves as a key chemical handle, allowing for further synthetic modification through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.[1] This guide outlines the essential preliminary steps to characterize the biological potential of novel analogs derived from this core structure.

General Workflow for Preliminary Biological Evaluation

A tiered, systematic approach is essential for the efficient evaluation of novel compounds, starting with broad assessments and progressing to more specific, mechanistic studies.[7] This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Potency cluster_2 Phase 3: Mechanism of Action A Synthesis & Purification of Analogs B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Characterize compounds C Determine IC50 Values Across Cancer Cell Lines B->C Measure metabolic activity D Biochemical Kinase Inhibition Assay C->D Select promising candidates based on potency & selectivity index E Determine Target IC50 & Kinase Selectivity D->E Quantify ATP consumption F Cell-Based Apoptosis Assay (e.g., Annexin V/PI) E->F Confirm on-target effect in cellular context G Quantify Apoptotic vs. Necrotic Cell Populations F->G Measure cell death pathway H Lead Optimization & Further Preclinical Studies G->H Advance to Lead Optimization

Preliminary biological evaluation workflow for novel compounds.

In Vitro Cytotoxicity Screening

Principle: The initial step in evaluating any potential therapeutic agent is to assess its general toxicity against living cells.[8] This provides essential information about the compound's effective concentration range and its therapeutic index—the ratio between its toxic dose and its therapeutic dose.[8] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as a reliable indicator of cell viability.[7][8] In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds.[7][9]

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine analog in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only as a negative control (100% viability) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric of potency.[9]

  • Calculation: Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

  • Data Presentation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. The results should be summarized in a table for easy comparison.

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Analogs

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
BPP-1 8.5 11.2 9.7
BPP-2 3.1 5.4 4.6
BPP-3 18.2 25.1 21.5
Doxorubicin 1.2 1.8 1.5

Data is hypothetical and for illustrative purposes.

Biochemical Kinase Inhibition Assay

Principle: Since the pyrazolo[1,5-a]pyrimidine scaffold is known to target protein kinases, a direct biochemical assay is necessary to confirm this activity and determine potency against specific enzymes.[1][3] Luminescence-based kinase assays are widely used and measure the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to an inhibitor results in less ATP being consumed, leading to a higher luminescence signal.[3] This method is robust, sensitive, and amenable to high-throughput screening.[10]

G cluster_0 Kinase Reaction cluster_1 Detection Reaction A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation C Remaining ATP + Luciferin/Luciferase D Light (Luminescence) C->D Conversion Result High Luminescence = High Inhibition Inhibitor BPP Analog (Inhibitor) Inhibitor->A Blocks ATP Binding Site

Principle of a luminescence-based kinase inhibition assay.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This protocol is based on commercially available assay systems like ADP-Glo™ and is suitable for measuring the activity of a wide range of kinases.[11]

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer, ATP solution, and substrate solution according to the manufacturer's protocol. The choice of substrate and its concentration will depend on the specific kinase being tested (e.g., CDK2/cyclin E, TrkA).

    • Dilute the kinase enzyme to the desired concentration in the reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the test compound (BPP analog) at various concentrations or 5% DMSO (for 0% inhibition control) to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution to all wells except the "no enzyme" background control.

    • Add 2 µL of the Substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP to ATP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal with luciferase.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

Data Analysis and Presentation
  • Calculation: The inhibitory activity is calculated based on the luminescence signals relative to the high activity (0% inhibition) and low activity (100% inhibition) controls.[3]

  • Data Presentation: As with the cytotoxicity assay, plot the percent inhibition against the log of compound concentration to determine the IC50 value for each kinase target.

Table 2: Hypothetical Kinase Inhibitory Activity (IC50 in nM) of BPP Analogs

Compound CDK2 TrkA PI3Kδ
BPP-1 250 45 >10,000
BPP-2 15 8 >10,000
BPP-3 >10,000 >10,000 >10,000
Staurosporine 5 7 20

Data is hypothetical and for illustrative purposes.

Cell-Based Mechanism of Action Assay

Principle: After confirming direct target inhibition, it is crucial to verify that the compound induces the expected biological response in a cellular context. Since many kinase inhibitors used in oncology induce programmed cell death (apoptosis), an apoptosis assay is a logical next step.[5] The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[7]

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the BPP analogs at concentrations around their IC50 values (e.g., 1x and 5x IC50) for 24-48 hours. Include an untreated control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer. The data will allow for the quantification of four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Interpretation

An effective anticancer compound is expected to show a significant, dose-dependent increase in the percentage of early and late apoptotic cells compared to the untreated control.[5] This result would confirm that the observed cytotoxicity is mediated through the induction of apoptosis, a desirable mechanism for cancer therapeutics.

Conclusion and Future Directions

This guide outlines a foundational, three-tiered strategy for the preliminary biological evaluation of novel 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine analogs. The workflow progresses logically from assessing general cytotoxicity to identifying specific kinase targets and confirming the intended mechanism of action in a cellular environment.

The hypothetical data presented for analog BPP-2 —showing potent cytotoxicity, nanomolar inhibition of CDK2 and TrkA, and induction of apoptosis—would identify it as a promising lead candidate. Subsequent steps in the drug development pipeline would involve lead optimization to improve potency and selectivity, comprehensive selectivity profiling against a broader panel of kinases, and advancement into more complex in vivo animal models to evaluate efficacy and safety.[12][13][14] This structured evaluation process is critical for making informed decisions and efficiently advancing promising new chemical entities toward clinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Benchchem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Journal Publisher. (2026, February 26). Writing a White Paper: Complete Guide, Structure, Tips & Best Practices.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • MilliporeSigma. (n.d.). Kinase Assay Kit.
  • BioAssay Systems. (n.d.). Kinase Assay.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Wiley. (2019, September 30). How to adapt the scientific writing style for commercial white papers.
  • Scientific News. (2025, October 05). White Papers: Comprehensive Guide.
  • Reaction Biology. (2024, July 02). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2024, July 01). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Purdue OWL. (n.d.). White Paper: Organization and Other Tips.
  • Moravek. (2020, July 31). Guide to the Drug Development Process.
  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Bora. (2022, September 14). 6 Best Practices to Create a Winning Whitepaper.
  • Promega Corporation. (n.d.). TXK Kinase Assay Protocol.
  • PMC. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • ChemicalBook. (n.d.). 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4.
  • Educo Life Sciences. (2026, March 06). Understanding the Common Technical Document (CTD).
  • PATH. (2013, August 18). Drug Development 101: A step-by-step guide to drug development.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • IntuitionLabs. (2025, October 10). Drug Development Pipeline: A Complete Guide to All Phases.
  • FDA. (2018, January 04). The Drug Development Process.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors.
  • MDPI. (2025, January 21). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • ACS Publications. (2007, April 18). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • NextSDS. (n.d.). 6-BROMOPYRAZOLO[1,5-A]PYRIDIN-3-AMINE — Chemical Substance Information.

Sources

Exploratory

Topic: A Review of Synthetic Pathways for 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride

An In-depth Technical Guide for Medicinal Chemists Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to mul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1][2] This framework is integral to numerous therapeutic agents, including kinase inhibitors for cancer therapy, anxiolytics, and antiviral drugs.[3][4][5] This guide provides a detailed examination of the synthetic strategies for a specific, highly functionalized derivative: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. As a versatile intermediate, this compound offers multiple reaction sites for library synthesis and the development of novel drug candidates. We will dissect the core synthetic logic, from the construction of the foundational bicyclic system to key functional group interconversions and late-stage modifications, providing field-proven insights and detailed protocols for researchers in drug development.

The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates a rigid, planar N-heterocyclic system that is both chemically stable and amenable to extensive functionalization.[2] This structural versatility allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[3] Modifications at the C3, C5, C6, and C7 positions have been shown to significantly influence binding affinity and selectivity for various enzymes, particularly protein kinases.[3][6] The introduction of a bromine atom at the C6 position and an amine at the C3 position, as in the target molecule, provides two orthogonal handles for further chemical elaboration, such as cross-coupling reactions and amide bond formations, respectively.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary strategic approaches to the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine. The final step in both pathways is the formation of the hydrochloride salt from the free amine. The core divergence lies in how the C3-amine is introduced: either through functional group interconversion of a precursor or via a late-stage direct amination.

G cluster_main Retrosynthetic Pathways Target 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine HCl FreeAmine 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Target->FreeAmine Salt Formation PathwayA Pathway A: Functional Group Interconversion FreeAmine->PathwayA PathwayB Pathway B: Late-Stage C-N Coupling FreeAmine->PathwayB PrecursorA 6-Bromo-3-ester/acid Derivative PathwayA->PrecursorA e.g., Curtius Rearrangement PrecursorB 3,6-Dibromo Intermediate PathwayB->PrecursorB e.g., Buchwald or Ullmann Amination CoreBuildingBlocks 5-Aminopyrazole Derivative + 2-Bromo-1,3-dicarbonyl PrecursorA->CoreBuildingBlocks Cyclocondensation PrecursorB->CoreBuildingBlocks Cyclocondensation + Halogenation

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathways

The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[2][7][8] The specific nature of these starting materials dictates the substitution pattern of the resulting bicyclic system.

Pathway A: Core Construction Followed by Functional Group Interconversion

This strategy focuses on first building the desired 6-bromo-substituted pyrazolo[1,5-a]pyrimidine ring with a C3-substituent that can be readily converted to an amine. A carboxylate ester is an ideal precursor for this purpose.

G cluster_pathA Pathway A: Step-wise Synthesis Start1 Ethyl Cyanoacetate + Hydrazine Step1 Step 1: 5-Aminopyrazole Synthesis Start1->Step1 Intermediate1 5-Amino-1H-pyrazole- 4-ethyl-carboxylate Step1->Intermediate1 Step2 Step 2: Cyclocondensation Intermediate1->Step2 Start2 2-Bromo- malonaldehyde Start2->Step2 Intermediate2 6-Bromo-pyrazolo[1,5-a]- pyrimidine-3-ethyl-carboxylate Step2->Intermediate2 Step3 Step 3: Amine Formation Intermediate2->Step3 Product Target Free Amine Step3->Product

Caption: Workflow for Pathway A.

Step 1: Synthesis of the 5-Aminopyrazole Precursor The synthesis commences with the formation of a suitably substituted 5-aminopyrazole. A common and efficient method involves the reaction of ethyl cyanoacetate with hydrazine hydrate.[9] This reaction builds the pyrazole ring, incorporating the crucial C5-amino group and a C4-ester which will become the C3-ester in the final product.

Step 2: Base-Catalyzed Cyclocondensation The key ring-forming step is the reaction of the 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde.[9] This is a classic cyclocondensation reaction where the amino group of the pyrazole attacks the aldehyde functionalities of the 1,3-dicarbonyl compound, leading to the formation of the pyrimidine ring. The choice of base is critical, as it influences the reaction rate and yield.[9]

Step 3: Conversion of the C3-Ester to the C3-Amine This multi-step conversion is a standard transformation in organic synthesis:

  • Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Amide Formation: The carboxylic acid is converted to a primary amide. This can be achieved via an acid chloride intermediate or by using modern peptide coupling reagents (e.g., HATU, HOBt).

  • Hofmann or Curtius Rearrangement: The primary amide is then subjected to a rearrangement reaction (e.g., using bromine in NaOH for Hofmann, or via an acyl azide for Curtius) to yield the desired 3-amino group.

Pathway B: Late-Stage C-N Bond Formation

An alternative and potentially more convergent approach involves installing the bromine atoms first and then performing a selective amination at the C3 position. This strategy leverages modern cross-coupling chemistry.

G cluster_pathB Pathway B: Late-Stage Amination Start 5-Aminopyrazole Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 Pyrazolo[1,5-a]- pyrimidine Core Step1->Intermediate1 Step2 Step 2: Dibromination Intermediate1->Step2 Intermediate2 3,6-Dibromo Intermediate Step2->Intermediate2 Step3 Step 3: Selective C3 Amination Intermediate2->Step3 Product Target Free Amine Step3->Product

Caption: Workflow for Pathway B.

This pathway would begin with a simpler 5-aminopyrazole and a suitable 1,3-dicarbonyl to form the basic pyrazolo[1,5-a]pyrimidine scaffold. A subsequent bromination step, likely using N-bromosuccinimide (NBS), would install bromine atoms at the electronically susceptible C3 and C6 positions. The key to this strategy is the final step: a selective amination at the C3 position. Copper-catalyzed Ullmann-type couplings have proven effective for the amination of 3-bromopyrazolo[1,5-a]pyrimidines.[10] This method offers the advantage of introducing a diverse range of amines in the final step, which is highly beneficial for generating a library of analogs.

Experimental Protocols

The following is a representative, detailed protocol based on the strategy outlined in Pathway A.

Protocol: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride via Pathway A

Part 1: Synthesis of 5-Amino-1H-pyrazole-4-ethyl-carboxylate [9]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 equiv) and ethanol (5 vol).

  • Slowly add hydrazine hydrate (1.1 equiv) to the solution at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then place in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 5-aminopyrazole precursor as a white solid.

Part 2: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate [9]

  • Suspend the 5-Amino-1H-pyrazole-4-ethyl-carboxylate (1.0 equiv) in a suitable solvent such as acetic acid or ethanol.

  • Add 2-bromo-malonaldehyde (1.05 equiv) to the suspension.

  • Add a base (e.g., potassium carbonate or triethylamine, 1.5 equiv) to catalyze the cyclization.

  • Heat the mixture to reflux (typically 80-100 °C) for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Part 3: Conversion to 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

  • Hydrolysis: Dissolve the ester from Part 2 in a mixture of THF/water and add LiOH or NaOH (2.0 equiv). Stir at room temperature until saponification is complete. Acidify with HCl to precipitate the carboxylic acid, then filter and dry.

  • Amide Formation & Rearrangement (Curtius):

    • Suspend the carboxylic acid in an inert solvent (e.g., toluene). Add diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (1.2 equiv).

    • Heat the mixture to reflux for 2-3 hours to form the acyl azide and initiate the rearrangement to the isocyanate.

    • Carefully add tert-butanol to the mixture and continue refluxing to form the Boc-protected amine.

    • Finally, treat the Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to reveal the free amine.

Part 4: Formation of the Hydrochloride Salt

  • Dissolve the final, purified 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether (e.g., 2M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final target compound.

Data and Pathway Comparison

Pathway Key Reaction Advantages Challenges Key Reagents
Pathway A Cyclocondensation & FGIUtilizes well-established, high-yielding reactions. Linear and predictable.Multi-step conversion of ester to amine can be low-yielding.Hydrazine, 2-Bromo-malonaldehyde, DPPA or NBS/NaOH
Pathway B Late-Stage AminationConvergent, allows for late-stage diversification with various amines.Requires selective amination; potential for side products. Optimization of coupling may be needed.NBS, Copper(I) iodide, Amine source, Ligand

Conclusion

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is achievable through multiple robust synthetic routes. The classical approach (Pathway A), involving the construction of a C3-ester substituted core followed by functional group interconversion, is a reliable and well-documented strategy. For projects requiring rapid analog synthesis and diversification, the late-stage C-N coupling approach (Pathway B) offers significant advantages in flexibility and convergency. The choice of pathway will ultimately depend on the specific goals of the research program, scale-up considerations, and the availability of starting materials. Both routes provide medicinal chemists with viable methods to access this valuable, highly functionalized heterocyclic intermediate for drug discovery programs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 06). (URL: )
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed. (URL: )
  • Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine | Request PDF. (2025, August 06). (URL: [Link])

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Publishing. (URL: )
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007, April 18). (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 05). (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. (2014, October 22). (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024, July 29). (URL: [Link])

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. (URL: [Link])

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google P
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (2025, January 21). (URL: [Link])

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • 6-BROMOPYRAZOLO[1,5-A]PYRIDIN-3-AMINE — Chemical Substance Information. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of various protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of various protein kinases.[1][2][3] This structural motif is central to several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, underscoring its clinical significance.[1][4][5] This guide provides an in-depth technical overview and detailed protocols for the strategic utilization of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, a versatile and critical building block for the synthesis of next-generation kinase inhibitors. We will explore its reactivity and demonstrate its application in key synthetic transformations that enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Strategic Advantage of the 6-Bromo-3-amino Synthon

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][6] The pyrazolo[1,5-a]pyrimidine nucleus has proven to be an exceptional scaffold for designing ATP-competitive kinase inhibitors.[2][7] Its bicyclic, heteroaromatic structure provides a rigid framework that can be functionalized to achieve high potency and selectivity against a range of kinase targets, including Trk, Cyclin-Dependent Kinases (CDKs), and Kinase Insert Domain Receptor (KDR).[4][7][8][9][10]

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride serves as an ideal starting material for several reasons:

  • Orthogonal Reactivity: It possesses two key functional handles—a primary amine at the C3 position and a bromine atom at the C6 position. These sites can be modified using distinct and non-interfering chemical reactions, allowing for controlled, stepwise diversification.

  • C6-Position for Core Modification: The bromine atom is strategically placed for modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl groups, which are often critical for establishing key interactions within the kinase active site and influencing selectivity.

  • C3-Position for SAR Exploration: The 3-amino group is a versatile point for derivatization, commonly through acylation to form amides.[4] This position often projects towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site to modulate physicochemical properties like solubility and cell permeability without disrupting core binding interactions.

This document will provide validated, step-by-step protocols for leveraging this synthon's reactivity to construct advanced kinase inhibitor precursors.

cluster_0 Synthetic Strategy Overview cluster_1 C6-Position Diversification cluster_2 C3-Position Diversification Start 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride C6_Coupling Pd-Catalyzed Cross-Coupling Start->C6_Coupling C3_Acylation Acylation / Amide Coupling (C-N Bond Formation) Start->C3_Acylation Suzuki Suzuki-Miyaura (C-C Bond Formation) C6_Coupling->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond Formation) C6_Coupling->Buchwald Primary/Secondary Amines Intermediate Diversified Intermediates C6_Coupling->Intermediate Suzuki->Intermediate Buchwald->Intermediate Final Kinase Inhibitor Library C3_Acylation->Final Final Product Synthesis Intermediate->C3_Acylation

Caption: General workflow for kinase inhibitor synthesis.

Synthetic Protocols: Core Methodologies

The following protocols are designed to be robust starting points for synthesis and can be adapted based on the specific properties of the coupling partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the C6-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6-position, a key step in synthesizing inhibitors for targets like KDR.[8] Microwave irradiation is often employed to accelerate the reaction, though conventional heating is also effective.[11][12]

Reaction Scheme: (Illustrative scheme showing 6-bromopyrazolo[1,5-a]pyrimidin-3-amine coupling with a generic arylboronic acid)

Materials & Reagents:

  • 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or XPhosPdG2 (0.05 equiv) for more challenging substrates[12][13]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed

Step-by-Step Procedure (Conventional Heating):

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.[11]

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyrazolo[1,5-a]pyrimidin-3-amine.

ParameterConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄ or XPhosPdG2Pd(PPh₃)₄ is a standard, effective catalyst. For electron-rich or sterically hindered boronic acids, a more active catalyst system like XPhosPdG2 may be required to prevent side reactions like debromination.[12][13]
Base K₂CO₃ or Cs₂CO₃K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive coupling partners.[11]
Solvent Dioxane/H₂OThe aqueous mixture is crucial for the transmetalation step of the Suzuki catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle without causing significant degradation of reactants or products.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the C6-Position

This protocol enables the introduction of primary or secondary amines at the C6-position, a valuable strategy for creating novel scaffolds and modulating compound properties.

Reaction Scheme: (Illustrative scheme showing 6-bromopyrazolo[1,5-a]pyrimidin-3-amine coupling with a generic amine R₂NH)

Materials & Reagents:

  • 6-(Aryl)-pyrazolo[1,5-a]pyrimidin-3-amine (from Protocol 1) or the 6-bromo starting material (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • Phosphine Ligand (e.g., XPhos, BINAP) (1.2-1.5x mol of Pd)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane, degassed

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the pyrazolo[1,5-a]pyrimidine substrate and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[14]

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired C6-aminated product.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex OxAdd->Amido + Amine (R₂NH) - HBr (via Base) Product_Pd Product-bound Complex Amido->Product_Pd Reductive Elimination Product_Pd->Pd0 - Product (Ar-NR₂) Product_out Ar-NR₂ ArBr_in Ar-Br Amine_in R₂NH

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Acylation of the C3-Amino Group

This final diversification step involves forming an amide bond at the C3-position, a modification known to be critical for the activity of many pyrazolo[1,5-a]pyrimidine-based inhibitors.[4]

Materials & Reagents:

  • Substituted pyrazolo[1,5-a]pyrimidin-3-amine (from Protocol 1 or 2) (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or similar (e.g., HBTU, EDC)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (HATU) and the base (DIPEA), and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the pyrazolo[1,5-a]pyrimidin-3-amine in the same solvent to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash chromatography or recrystallization to yield the final product.

Application in Target-Oriented Synthesis & Biological Evaluation

The true power of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine lies in combining these protocols to build molecules with specific biological targets in mind. For example, SAR studies on Trk inhibitors have shown that a C6-aryl group and a C3-amide are often required for high potency.[4][5]

cluster_pathway Simplified Trk Signaling Pathway Ligand Neurotrophin (e.g., NGF) Receptor Trk Receptor Ligand->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) Dimer->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding Response Cell Proliferation, Survival, Differentiation Downstream->Response

Sources

Application

Application Notes and Protocols: Preparation of In Vitro Stock Solutions Using 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride

Abstract This document provides a comprehensive guide for the preparation of in vitro stock solutions of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 2413884-89-4). The pyrazolo[1,5-a]pyrimidine scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of in vitro stock solutions of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 2413884-89-4). The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its role in the development of various kinase inhibitors and other therapeutic agents.[1][2] Given the poor aqueous solubility often associated with this class of compounds, establishing a reliable and reproducible protocol for stock solution preparation is fundamental to ensuring the accuracy and validity of in vitro experimental results. This guide outlines the necessary calculations, safety precautions, a detailed step-by-step protocol for solubilization in dimethyl sulfoxide (DMSO), and best practices for storage and quality control.

Introduction and Scientific Context

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, forming the basis for a multitude of compounds investigated for their therapeutic potential.[1] Molecules built upon this scaffold have been explored as inhibitors of various protein kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in cell signaling pathways regulating growth, proliferation, and survival. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of inhibitory activity and selectivity.

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a member of this important class of compounds. The hydrochloride salt form is often utilized to improve handling characteristics and aqueous solubility, although solubility can still be limited in physiological buffers. Therefore, organic solvents are typically required for preparing concentrated stock solutions for in vitro assays.

The accuracy of in vitro studies, such as enzyme inhibition assays, cell-based proliferation assays, or signaling pathway analysis, is critically dependent on the precise concentration and stability of the tested compound. An improperly prepared stock solution can lead to erroneous and irreproducible data, wasting valuable time and resources. This application note aims to provide researchers, scientists, and drug development professionals with a robust and scientifically sound protocol for the preparation of stock solutions of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride.

Compound Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is a prerequisite for its safe handling and use.

Physicochemical Data
PropertyValueSource
Chemical Name 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride[3]
CAS Number 2413884-89-4[3]
Molecular Formula C₆H₅BrN₄·HClInferred from base
Appearance Typically a solid powderGeneral knowledge

Note: The precise molecular weight of the hydrochloride salt is essential for accurate molarity calculations. Researchers should always refer to the Certificate of Analysis (CofA) provided by the supplier for the exact molecular weight of their specific lot.

Safety and Handling

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of the powder.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Researchers must consult the full Safety Data Sheet (SDS) provided by their supplier before handling this compound.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride due to its high solubilizing capacity for many organic molecules.

Rationale for Methodological Choices
  • Choice of Solvent (DMSO): The pyrazolo[1,5-a]pyrimidine scaffold is generally characterized by low aqueous solubility. DMSO is a polar aprotic solvent that can effectively solvate a wide range of organic compounds, making it an ideal choice for creating high-concentration stock solutions.

  • Concentration (10 mM): A 10 mM stock solution is a common starting concentration for in vitro studies. It is sufficiently concentrated to allow for significant dilution into aqueous assay buffers while keeping the final DMSO concentration low (typically ≤ 0.5%) to minimize solvent-induced artifacts in biological assays.

  • Sonication/Vortexing: Physical agitation is crucial to ensure complete dissolution of the compound. Sonication can be particularly effective in breaking up small aggregates and accelerating the solubilization process.

  • Aliquoting and Storage: Small molecule inhibitors can be susceptible to degradation upon repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes minimizes this risk and preserves the integrity of the compound over time. Storage at -20°C or -80°C is recommended to reduce the rate of chemical degradation.

Materials and Equipment
  • 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Procedure
  • Determine the Molecular Weight: Locate the molecular weight (MW) of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride from the supplier's Certificate of Analysis. For the purpose of this protocol, we will use a placeholder MW. It is critical to use the actual MW from your specific lot for accurate calculations.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L × Volume (L) × MW ( g/mol )

    Example Calculation for 1 mL of a 10 mM stock (assuming a hypothetical MW of 264.5 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 264.5 g/mol = 2.645 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride powder directly into the tube inside a chemical fume hood.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Securely cap the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure there are no visible solid particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Allow the solution to return to room temperature.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored microcentrifuge tubes or cryovials. The volume of the aliquots should be based on your typical experimental needs.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Quality Control and Best Practices

A self-validating protocol incorporates checks and best practices to ensure the reliability of the prepared stock solutions.

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation before use. If crystals are observed, gently warm the tube to 37°C and vortex to redissolve.

  • Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment whenever possible.

  • Solvent Control in Assays: In all in vitro experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the compound-treated groups. This accounts for any potential effects of the solvent on the biological system.

  • Working Dilutions: Prepare working dilutions from the stock solution in your final assay buffer immediately before use. Due to the limited aqueous solubility of many pyrazolo[1,5-a]pyrimidine derivatives, high concentrations in aqueous buffers may lead to precipitation.

Visual Workflow and Conceptual Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Calculate_Mass 1. Calculate Mass (Based on MW from CofA) Weigh_Compound 2. Weigh Compound (In Fume Hood) Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Vortex 4. Vortex Vigorously Add_DMSO->Vortex Sonicate 5. Sonicate (if needed) Vortex->Sonicate If particles remain Visual_Check 6. Visually Confirm Complete Dissolution Vortex->Visual_Check Sonicate->Visual_Check Aliquot 7. Aliquot into Single-Use Tubes Visual_Check->Aliquot Store 8. Store at -20°C or -80°C (Protect from Light) Aliquot->Store Use 9. Use for Experiment (Include Vehicle Control) Store->Use

Caption: Workflow for the preparation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride stock solution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of in vitro stock solutions of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. By adhering to these guidelines, researchers can ensure the preparation of accurate and reproducible stock solutions, which is a critical first step for obtaining reliable data in drug discovery and development. The principles of careful calculation, safe handling, proper solubilization techniques, and appropriate storage are paramount for maintaining the integrity of this and other similar small molecule inhibitors.

References

  • 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 19, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). Journal of Combinatorial Chemistry, 9(3), 436–444. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules, 27(3), 1032. [Link]

Sources

Method

Application Note: Late-Stage Functionalization of Pyrazolo[1,5-a]pyrimidine Scaffolds via Buchwald-Hartwig Amination

Introduction & Strategic Rationale Pyrazolo[1,5-a]pyrimidines are privileged, rigid, and planar fused bicyclic pharmacophores widely utilized in the development of targeted protein kinase inhibitors, including highly sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazolo[1,5-a]pyrimidines are privileged, rigid, and planar fused bicyclic pharmacophores widely utilized in the development of targeted protein kinase inhibitors, including highly selective PI3Kδ, ALK2, and FLT3 inhibitors 123. The structural geometry of this scaffold provides optimal hydrogen-bonding vectors within the ATP-binding pocket of kinases.

During drug development, late-stage functionalization via carbon-nitrogen (C-N) bond formation is essential for rapid structure-activity relationship (SAR) exploration. The palladium-catalyzed Buchwald-Hartwig amination has established itself as the premier methodology for coupling primary and secondary amines to halogenated pyrazolo[1,5-a]pyrimidine intermediates 23. This guide details the mechanistic causality, optimized parameters, and self-validating protocols required to execute these cross-couplings with high fidelity.

Mechanistic Causality & Catalyst Selection

The pyrazolo[1,5-a]pyrimidine core is inherently electron-deficient. This electronic property facilitates the initial oxidative addition of the C-X bond (typically C-Cl or C-Br at the C-5 or C-7 positions) to the palladium(0) catalyst. However, this same electron deficiency creates a high activation barrier for the subsequent reductive elimination step, which can lead to stalled catalytic cycles or off-target side reactions such as hydrodehalogenation.

To engineer a successful reaction, the catalyst system must be carefully selected:

  • Precatalysts: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) is the most reliable Pd(0) source for these transformations, providing a stable entry into the catalytic cycle 2 [[3]]().

  • Ligands: Bidentate phosphine ligands with large bite angles, such as Xantphos , are highly effective. The wide bite angle forces the palladium intermediate into a geometry that accelerates reductive elimination, overcoming the electronic deactivation of the heterocycle 3. For sterically hindered amines, bulky, electron-rich monodentate phosphines like tri-tert-butylphosphine ( tBu3​PH⋅BF4​ ) are preferred 2.

  • Bases: Cesium carbonate ( Cs2​CO3​ ) is the standard base. While it has lower solubility than sodium tert-butoxide ( NaOtBu ), it offers superior functional group tolerance, preventing the cleavage of sensitive esters or protecting groups present on the pyrazolo[1,5-a]pyrimidine scaffold 3.

Synthetic Workflow

G N1 Aminopyrazole + 1,3-Biselectrophile N2 Pyrazolo[1,5-a]pyrimidine Core N1->N2 Cyclocondensation N3 Halogenated Intermediate N2->N3 POCl3 or NBS N4 Buchwald-Hartwig Amination N3->N4 Pd Catalyst, Ligand, Base N5 Aminated Target Compound N4->N5 Target Amine

Synthetic workflow for late-stage amination of pyrazolo[1,5-a]pyrimidines.

Quantitative Data: Optimization of Reaction Conditions

The following table synthesizes field-proven reaction parameters for the amination of pyrazolo[1,5-a]pyrimidine intermediates across various amine classes.

Catalyst SystemBaseSolventTemp (°C)Amine TypeAvg. Yield (%)Source
Pd2​(dba)3​ / Xantphos Cs2​CO3​ DMF120Heteroarylamines55–753
Pd2​(dba)3​ / tBu3​PH⋅BF4​ NaOtBu Toluene100Arylamines60–852
BrettPhos Pd G3 K2​CO3​ t-AmOH110Secondary Aliphatic70–904
Pd Catalyst (Microwave) Cs2​CO3​ Dioxane150 (MW)Benzimidazoles34–931

Detailed Experimental Protocol

General Procedure: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines using Pd2​(dba)3​ and Xantphos.

Objective: To couple a primary heteroarylamine to a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate to yield a target kinase inhibitor.

Materials & Reagents
  • 5-Chloro-pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv, 1.0 mmol)

  • Amine (e.g., 2,5-diaminopyridine) (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [ Pd2​(dba)3​ ] (0.05 equiv, 5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 equiv, 10 mol%)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (1.0 mmol), the amine (1.2 mmol), Pd2​(dba)3​ (0.05 mmol), Xantphos (0.10 mmol), and finely powdered Cs2​CO3​ (2.0 mmol). Causality: Using finely powdered Cs2​CO3​ dramatically increases the surface area of the insoluble base in DMF, facilitating the deprotonation of the amine and accelerating the catalytic cycle.

Step 2: Atmosphere Exchange (Critical Self-Validation Step) Seal the tube with a rubber septum. Evacuate the vessel under high vacuum (≤ 0.1 mbar) for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation and the formation of unreactive Pd(II) dead-end complexes.

Step 3: Solvent Addition and Degassing Add anhydrous, degassed DMF (10 mL) via syringe. Sparge the solution with Argon for an additional 5 minutes using a long stainless-steel needle. Causality: DMF is chosen for its high boiling point and superior ability to solubilize polar pyrazolo[1,5-a]pyrimidine intermediates and heteroarylamines 3.

Step 4: Reaction Execution Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: High temperatures are required for electron-deficient heterocycles to overcome the high activation energy barrier of the reductive elimination step.

Step 5: Reaction Monitoring (Self-Validation) After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Causality: LC-MS analysis confirms the disappearance of the starting material mass and the appearance of the product mass, validating the completion of the reaction before committing to the workup.

Step 6: Workup and Purification

  • Dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash with water (3 x 20 mL) and brine (20 mL) to remove the DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of DCM/MeOH or Hexanes/EtOAc depending on the polarity of the target compound).

Troubleshooting Insights

  • Observation: High levels of hydrodehalogenation (reduction of C-Cl to C-H) observed on LC-MS.

  • Causality & Solution: This indicates that β -hydride elimination is outcompeting reductive elimination. To resolve this, switch to a ligand with a larger bite angle or a bulkier monophosphine (e.g., tBu3​PH⋅BF4​ ) to force the reductive elimination pathway 2. Ensure the amine is completely dry, as trace moisture can also act as a hydride source.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. PMC.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

Sources

Application

Downstream pharmaceutical applications of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

As a Senior Application Scientist, I have structured this technical guide to address the specific synthetic and biological evaluation workflows associated with 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific synthetic and biological evaluation workflows associated with 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 2413884-89-4). Rather than treating this compound as a generic intermediate, this guide approaches it as a privileged, bivalent scaffold critical to the development of modern targeted therapeutics, including Trk kinase inhibitors (such as Larotrectinib analogs) and multimodal pain modulators[1][2].

The protocols detailed below are designed to be self-validating, ensuring that researchers can confidently functionalize this core and evaluate its downstream pharmacological efficacy.

Mechanistic Rationale & Scaffold Significance

The pyrazolo[1,5-a]pyrimidine core is a highly sought-after motif in medicinal chemistry due to its ability to act as an ATP-competitive hinge binder in various kinase domains (e.g., TrkA/B/C, Pim, and PI3K)[3].

The specific substitution pattern of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride provides an optimal bivalent handle for divergent synthesis:

  • The C3-Amine: Primed for amidation or urea formation. This region typically extends into the solvent-exposed area or interacts with the DFG motif of the kinase[4].

  • The C6-Bromo: Serves as an ideal leaving group for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to probe the deep hydrophobic pockets of the target protein[5].

Handling Rationale: The free amine of this scaffold is susceptible to oxidation. Supplying it as a hydrochloride salt ensures long-term bench stability and prevents degradation[6][7]. However, this requires in situ neutralization during the first synthetic step.

Table 1: Physicochemical Properties
PropertyValueOperational Implication
CAS Number 2413884-89-4Verify lot purity via LC-MS prior to use.
Molecular Weight 249.50 g/mol Account for the HCl equivalent during stoichiometric calculations.
Formula C6H6BrClN4Halogen presence requires orthogonal coupling strategies.
Form Solid (HCl Salt)Hygroscopic; store desiccated at 4°C.

Pathway & Workflow Visualizations

To contextualize the downstream application of this scaffold, we must first visualize its biological target pathway and the synthetic strategy used to build the final drug molecule.

G NGF NGF (Neurotrophin) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Activates PI3K PI3K / AKT Pathway TrkA->PI3K Phosphorylation MAPK Ras / MAPK Pathway TrkA->MAPK Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->TrkA Inhibits (ATP-competitive) Response Neuronal Survival & Pain Sensitization PI3K->Response MAPK->Response

Figure 1: Mechanism of action of TrkA inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Synth SM 6-Bromopyrazolo[1,5-a] pyrimidin-3-amine HCl Step1 Step 1: Amidation (HATU, DIPEA, DMF) SM->Step1 Int1 C3-Amide Intermediate Step1->Int1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Int1->Step2 Prod Target Kinase Inhibitor Step2->Prod

Figure 2: Two-step synthetic workflow for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: Bivalent Functionalization

Causality Insight: Why perform C3-amidation before C6-Suzuki coupling? If the Suzuki coupling is performed first, the free C3-amine can coordinate with the Palladium catalyst, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side-reactions. By converting the C3-amine to an amide first, the lone pair is delocalized into the carbonyl, eliminating its ability to interfere with the subsequent Pd-catalyzed step[5].

Step A: C3-Amidation (Self-Validating via LC-MS)
  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (1.0 eq). Note: The excess DIPEA serves a dual purpose here—it cracks the HCl salt of the starting material and drives the coupling reaction.

  • Reaction : Stir at room temperature for 2-4 hours.

  • Validation : Monitor via LC-MS. The disappearance of the m/z 213/215 (free base) peak and the appearance of the desired amide mass indicates completion.

  • Workup : Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step B: C6-Suzuki-Miyaura Coupling
  • Preparation : To a microwave vial, add the C3-amide intermediate from Step A (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1, 0.1 M final concentration).

  • Reaction : Seal the vial and heat under microwave irradiation at 100°C for 30 minutes.

  • Workup & Validation : Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to yield the final Trk/VGCC modulator[8].

Experimental Protocol: In Vitro TrkA Kinase Assay

Once the downstream derivatives are synthesized, they must be evaluated for target engagement. Pyrazolo[1,5-a]pyrimidines are highly conjugated and can exhibit auto-fluorescence. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended to avoid false positives[9].

  • Reagent Preparation : Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration : Serially dilute the synthesized compounds in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of each to a 384-well ProxiPlate.

  • Enzyme Addition : Add 5 µL of recombinant human TrkA kinase (final concentration optimized to linear phase, typically 0.5 nM) to the wells. Incubate for 15 minutes at RT to allow for pre-binding of the ATP-competitive inhibitor.

  • Reaction Initiation : Add 5 µL of a substrate mix containing ULight-TK peptide (50 nM final) and ATP (at the predetermined Km, app for TrkA).

  • Termination & Detection : After 60 minutes, stop the reaction by adding 10 µL of EDTA (10 mM final) containing Europium-anti-phospho-Tyrosine antibody (2 nM final).

  • Validation Control : Always include a known Trk inhibitor (e.g., Larotrectinib) as a positive control to validate assay dynamic range and plate-to-plate reproducibility[2].

  • Readout : Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Data Presentation: Representative SAR Profile

The following table summarizes the expected structure-activity relationship (SAR) trajectory when functionalizing the 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine core, demonstrating the transition from an inactive building block to a potent targeted therapeutic.

Table 2: Downstream SAR Progression
Compound StageC3 SubstitutionC6 SubstitutionTrkA IC₅₀ (nM)Cellular Viability IC₅₀ (µM)*
Starting Material -NH₂-Br> 10,000> 50.0
Intermediate 1 Substituted Amide-Br450 ± 2512.5 ± 1.2
Derivative A Substituted AmidePhenyl15.4 ± 1.81.1 ± 0.3
Derivative B Substituted Amide2,5-Difluorophenyl0.8 ± 0.10.04 ± 0.01

*Cellular viability measured in Ba/F3 cells engineered to express TPM3-NTRK1 fusions.

References

  • Array BioPharma Inc. (2010). WO2010048314A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. Google Patents.
  • Esteve Pharmaceuticals S.A. (2021). CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Google Patents.
  • MDPI Molecules (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at:[Link]

  • NextSDS Chemical Substance Information . 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 2413884-89-4)[1].

This heterocyclic amine is a highly valued pharmacophore in the design of kinase inhibitors and CFTR activators[2][3]. However, the planar pyrazolo[1,5-a]pyrimidine core is notorious for poor aqueous solubility due to its high crystal lattice energy and strong intermolecular π−π stacking[2]. While formulating it as a hydrochloride salt is a standard first-line strategy to improve dissolution, users frequently encounter pH-dependent precipitation and common-ion limitations during in vitro and in vivo evaluations[4].

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to help you engineer around these physicochemical barriers.

Part 1: Diagnostic Troubleshooting & FAQs

When evaluating the solubility of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, researchers typically observe massive discrepancies between pure water solubility and physiological buffer solubility. Understanding the why is critical to fixing the how.

Q1: Why does the hydrochloride salt exhibit unexpectedly low solubility in Simulated Gastric Fluid (SGF, pH 1.2) despite being a salt? A: This is a classic manifestation of the Common-Ion Effect . While salt formation generally improves dissolution, the hydrochloride salt of this amine is introduced into an environment (SGF) that already contains a high concentration of chloride ions (~0.1 M HCl). According to Le Chatelier's principle and the solubility product constant ( Ksp​ ), the excess Cl− forces the equilibrium toward the solid state, suppressing the dissolution of the API[4]. Field Insight: If gastric absorption is critical for your pharmacokinetic profile, you must screen alternative counterions with larger atomic radii and lower lattice energies (e.g., mesylate or tosylate), which do not suffer from gastric common-ion suppression[5].

Q2: During intestinal absorption assays (e.g., FaSSIF, pH 6.8), the compound rapidly precipitates. What is the mechanistic cause, and how can it be mitigated? A: The precipitation is driven by pH-induced free base conversion . The pyrazolo[1,5-a]pyrimidin-3-amine core typically has a pKa​ around 3.0–4.5. At pH 6.8, the compound is fully deprotonated. The resulting free base is highly planar, promoting strong intermolecular hydrogen bonding and π−π stacking. This drastically increases the crystal lattice energy, rendering the compound practically insoluble in aqueous media[2]. Field Insight: To mitigate this, you must bypass the crystal lattice entirely. Formulating the drug as an Amorphous Solid Dispersion (ASD) or employing lipid-based formulations (LBF) will maintain the compound in a supersaturated state during intestinal transit[6].

Q3: How does the bromine atom at the 6-position affect solubility compared to the unsubstituted core? A: Halogenation, particularly bromination, significantly increases the lipophilicity ( logP ) of the molecule. Furthermore, the heavy, polarizable bromine atom enhances intermolecular halogen bonding within the crystal lattice, further decreasing thermodynamic solubility. While the bromine is often essential for target binding (e.g., occupying deep hydrophobic pockets in CDK2), it necessitates aggressive formulation strategies to achieve viable aqueous concentrations[3].

Part 2: Logical Workflows for Solubility Enhancement

To systematically resolve these issues, follow the decision matrix below. It maps out the physiological barriers and pairs them with the most effective formulation interventions.

Troubleshooting A 6-Bromo-PPA HCl Solubility Issue B Gastric Media (pH 1.2) Common Ion Effect A->B Low in SGF C Intestinal Media (pH 6.8) Free Base Precipitation A->C Low in FaSSIF D Alternative Salt Screen (Mesylate, Tosylate) B->D E Amorphous Solid Dispersion (HPMCAS, PVP-VA) C->E F Cyclodextrin Complexation (HP-β-CD) C->F G Enhanced in vivo Bioavailability D->G E->G F->G

Troubleshooting workflow for overcoming pH-dependent solubility barriers in 6-Bromo-PPA HCl.

Part 3: Quantitative Data Summary

The table below summarizes the expected impact of various formulation strategies on the aqueous solubility of planar pyrazolo[1,5-a]pyrimidine derivatives.

Formulation StrategyPhysicochemical MechanismRelative Solubility Gain*Primary Limitation / Risk
Hydrochloride Salt Ionization of basic amineBaseline (1x)Common-ion effect in gastric fluid (pH 1.2)[4]
Mesylate Salt Swap Bulky counterion disrupts lattice5x – 15xRequires extensive salt screen; potential hygroscopicity
HP-β-CD Complexation Shielding of hydrophobic core20x – 50xHigh excipient-to-drug ratio required for efficacy[5]
Amorphous Solid Dispersion Elimination of crystal lattice energy100x – 500xThermodynamic instability (risk of recrystallization)[6]

*Values are representative estimates for planar pyrazolo[1,5-a]pyrimidine derivatives based on literature precedents.

Part 4: Self-Validating Experimental Protocols

If you choose to pursue cyclodextrin complexation to shield the hydrophobic core of the free base, you must determine the stoichiometric ratio and stability constant ( K1:1​ ) using a Higuchi-Connors Phase Solubility Study.

PhaseSolubility Step1 1. Prepare HP-β-CD Solutions (0-20% w/v) Step2 2. Add Excess 6-Bromo-PPA HCl Step1->Step2 Step3 3. Equilibrate at 37°C for 72 hours Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC Quantification & XRPD Validation Step4->Step5

Step-by-step experimental workflow for Higuchi-Connors phase solubility profiling.

Protocol: Higuchi-Connors Phase Solubility Profiling

Objective: To accurately measure the solubility enhancement of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine using Hydroxypropyl- β -Cyclodextrin (HP- β -CD).

  • Preparation of Excipient Gradient: Prepare a series of HP- β -CD solutions in phosphate buffer (pH 6.8) ranging from 0 to 20% w/v.

    • Causality: Using pH 6.8 ensures the drug converts to its free base form. Cyclodextrin complexation is highly dependent on hydrophobic interactions, which are maximized when the drug is un-ionized[5].

  • API Saturation: Add an excess amount of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine HCl (e.g., 10 mg/mL) to each vial.

    • Causality: An excess of solid is mandatory to maintain thermodynamic equilibrium throughout the assay.

  • Equilibration: Seal the vials and agitate at 300 rpm at 37°C for 72 hours.

    • Causality: The rigid lattice of the pyrazolo[1,5-a]pyrimidine free base has exceptionally slow dissolution kinetics. Premature sampling (e.g., at 24 hours) will yield false-negative solubility enhancements.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Nylon or PES filters can non-specifically bind the highly hydrophobic free base, artificially lowering the measured concentration.

  • Self-Validation Check (Critical): Recover the solid pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD).

    • Validation Logic: If the diffractogram shows a broad halo, the compound has amorphized during agitation, invalidating the thermodynamic solubility reading. Sharp peaks confirm that equilibrium with the stable crystalline phase was maintained.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV. Plot the drug concentration against the HP- β -CD concentration to calculate the stability constant.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: PMC (nih.gov) URL:[2]

  • 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[1]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: DOI.org URL:[3]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (uspto.gov) URL:[4]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: PharmaFocusAsia URL:[6]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[5]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. This guide is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of this and related pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry for their potential as protein kinase inhibitors in cancer therapy.[1][2] This resource addresses specific challenges in a question-and-answer format, offering explanations of the underlying chemistry and actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows a very low yield of the desired 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common hurdle in the synthesis of pyrazolo[1,5-a]pyrimidines and can stem from several factors, from the quality of your reagents to suboptimal reaction conditions.[3] The synthesis typically involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1]

Potential Causes & Solutions:
  • Purity and Stability of Starting Materials: The purity of your 5-aminopyrazole precursor and the brominated malonaldehyde equivalent is critical. Impurities or degradation of these starting materials can significantly hinder the reaction.

    • Actionable Advice:

      • Ensure the 5-aminopyrazole starting material is pure and dry. If necessary, recrystallize or purify it by column chromatography before use.

      • 2-Bromo-malonaldehyde is often reactive and can be unstable. It is best to use it freshly prepared or from a reliable commercial source. Confirm its purity by ¹H NMR if in doubt.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are all crucial parameters that can dramatically impact the yield.

    • Actionable Advice:

      • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy for the cyclization step.[4] Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. Excessive heat can lead to decomposition and the formation of byproducts.

      • Solvent: The choice of solvent affects the solubility of your reactants and can influence the reaction rate.[5] While ethanol or acetic acid are commonly used, exploring other solvents like dimethylformamide (DMF) or dioxane might be beneficial.

      • Catalyst: The cyclocondensation is often catalyzed by an acid or a base.[1] The strength and concentration of the catalyst are important.

        • For acid catalysis (e.g., acetic acid, p-toluenesulfonic acid), ensure the amount is catalytic and not in excess, which could lead to side reactions.

        • For base catalysis, the choice of base can influence the reaction rate.[6]

  • Atmosphere: Some of the intermediates or starting materials might be sensitive to air or moisture.

    • Actionable Advice:

      • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Use anhydrous solvents, especially if your starting materials are moisture-sensitive.[3]

Question 2: I am observing the formation of multiple products in my reaction mixture, making the purification of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride difficult. What are the potential side reactions?

Answer: The formation of multiple products is often due to side reactions competing with the desired cyclization pathway. Understanding these potential side reactions is key to minimizing their occurrence.

Common Side Reactions and Mitigation Strategies:
  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial condensation product (an enamine), without proceeding to the final bicyclic product.

    • Causality: This can be due to insufficient activation of the carbonyl groups or steric hindrance.

    • Troubleshooting:

      • Catalyst: If you are not using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can promote the final cyclization and dehydration steps.[5]

      • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion.[5] Monitor the disappearance of the intermediate by TLC.

  • Alternative Cyclization Pathways: Depending on the specific substrates and reaction conditions, alternative cyclization pathways can lead to isomeric byproducts.

    • Causality: The regioselectivity of the cyclization can sometimes be an issue, especially with unsymmetrical β-dicarbonyl compounds.

    • Troubleshooting:

      • Careful selection of starting materials: Using a symmetrical dicarbonyl equivalent like 2-bromo-malonaldehyde generally leads to a single major product.

      • Optimization of reaction conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity of the reaction.

  • Decomposition of Starting Materials or Product: The pyrazolo[1,5-a]pyrimidine core, while generally stable, can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or strong acidic/basic conditions).

    • Troubleshooting:

      • Milder Conditions: Attempt the reaction under milder conditions (lower temperature, weaker acid/base catalyst).

      • Reaction Monitoring: Closely monitor the reaction by TLC to stop it once the product is formed and before significant decomposition occurs.

Question 3: The final hydrochloride salt precipitation is inefficient, leading to product loss during workup. How can I improve the isolation of the final product?

Answer: The formation and precipitation of the hydrochloride salt are crucial for obtaining a pure, solid product. Inefficient precipitation can be due to several factors related to the solvent system and the concentration of HCl.

Optimizing Hydrochloride Salt Formation and Isolation:
  • Choice of Solvent for Precipitation: The ideal solvent should be one in which the hydrochloride salt is poorly soluble, while the free base and any impurities are reasonably soluble.

    • Actionable Advice:

      • Commonly used solvents for precipitating hydrochloride salts include diethyl ether, ethyl acetate, or a mixture of these with an alcohol like isopropanol or ethanol.

      • If your product remains in solution, try adding a less polar co-solvent to induce precipitation.

  • Source and Addition of HCl: The method of introducing HCl can impact the quality and quantity of the precipitate.

    • Actionable Advice:

      • Gaseous HCl: Bubbling dry HCl gas through a solution of the free base in a suitable solvent often yields a clean precipitate.

      • HCl in a Solvent: Using a solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol is a more convenient and controllable method. Ensure the HCl solution is fresh and its concentration is known.

      • Stoichiometry: Add a slight excess of HCl (e.g., 1.1-1.2 equivalents) to ensure complete salt formation. A large excess can sometimes lead to the co-precipitation of impurities.

  • Crystallization/Precipitation Conditions:

    • Actionable Advice:

      • Cooling: Cooling the solution after HCl addition can significantly improve the yield of the precipitated salt.

      • Seeding: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

      • Stirring: Gentle stirring during precipitation can help in the formation of a more filterable solid.

Question 4: My final product is off-color or contains impurities that are difficult to remove by simple filtration. What purification strategies can I employ?

Answer: Obtaining a high-purity product often requires more than just precipitation and filtration. Several purification techniques can be employed to remove persistent impurities.

Advanced Purification Techniques:
  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Protocol:

      • Dissolve the crude hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

      • If colored impurities are present, you can add a small amount of activated carbon and heat for a short period.

      • Hot filter the solution to remove the activated carbon and any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the pure crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.

    • Protocol for the Free Base: It is generally easier to perform chromatography on the free base rather than the hydrochloride salt.

      • Neutralize the crude hydrochloride salt with a mild base (e.g., aqueous sodium bicarbonate) and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer, concentrate it, and then purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

      • Combine the fractions containing the pure product, remove the solvent, and then proceed with the hydrochloride salt formation as described in the previous question.

  • Trituration: This involves washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

    • Protocol:

      • Suspend the crude solid in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a cold alcohol).

      • Stir the suspension for a period, then filter the solid and wash it with fresh solvent. This process can be repeated if necessary.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low yield in the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield Observed check_sm Step 1: Verify Starting Material (Purity, Stability) start->check_sm check_cond Step 2: Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_sm->check_cond If SMs are pure sol_sm Recrystallize/Purify SMs check_sm->sol_sm analyze_side_rxns Step 3: Analyze for Side Reactions (TLC, LC-MS) check_cond->analyze_side_rxns If yield is still low sol_cond Screen Temps, Solvents, Catalysts check_cond->sol_cond optimize_workup Step 4: Optimize Workup & Purification (Salt Formation, Recrystallization) analyze_side_rxns->optimize_workup If byproducts are identified sol_side_rxns Adjust conditions to favor desired product analyze_side_rxns->sol_side_rxns success Improved Yield optimize_workup->success sol_workup Recrystallize, Column Chromatography (Free Base) optimize_workup->sol_workup

Caption: A general workflow for troubleshooting low yield in pyrazolo[1,5-a]pyrimidine synthesis.

General Synthetic Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines typically follows a cyclocondensation reaction.[1][7] The diagram below illustrates a generalized reaction scheme.

SyntheticPathway cluster_reactants Starting Materials aminopyrazole 5-Aminopyrazole Derivative intermediate Enamine Intermediate aminopyrazole->intermediate dicarbonyl β-Dicarbonyl Equivalent (e.g., 2-Bromo-malonaldehyde) dicarbonyl->intermediate product Pyrazolo[1,5-a]pyrimidine Core intermediate->product Cyclization & Dehydration

Caption: Generalized synthetic pathway for pyrazolo[1,5-a]pyrimidines.

Summary of Key Optimization Parameters

ParameterPotential IssueRecommended Action
Starting Materials Impurities or degradationVerify purity (NMR, etc.), recrystallize or re-purify if necessary. Use fresh reagents.
Temperature Incomplete reaction or decompositionMonitor by TLC to find the optimal temperature. Avoid excessive heat.
Solvent Poor solubility or side reactionsScreen different solvents (e.g., ethanol, acetic acid, DMF, dioxane).
Catalyst Inefficient cyclizationExperiment with different acid or base catalysts and optimize the concentration.
Workup Product loss during isolationOptimize hydrochloride salt precipitation solvent and conditions.
Purification Persistent impuritiesEmploy recrystallization, column chromatography (on the free base), or trituration.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]

  • MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • Bentham Science Publishers. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Available from: [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available from: [Link]

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Available from: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • Periodica Polytechnica. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available from: [Link]

  • ACS Publications. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Available from: [Link]

  • 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • National Science Review. Synthesis of pyrimidines from dinitrogen and carbon. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Available from: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • 6-BROMOPYRAZOLO[1,5-A]PYRIDIN-3-AMINE — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Available from: [Link]

  • Google Patents. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Google Patents. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Substitution Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the specific stereoelectronic challenges encountered when functionalizing the 6-bromopyrazolo[1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the specific stereoelectronic challenges encountered when functionalizing the 6-bromopyrazolo[1,5-a]pyrimidin-3-amine scaffold. This bicyclic system is a privileged pharmacophore in oncology and neurobiology (e.g., ALK2, Trk, and CDK inhibitors)[1],[2]. However, its rigid, planar nature and the proximity of the bridgehead nitrogen introduce significant steric hindrance during C-C and C-N bond formation[3],[4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your cross-coupling workflows.

Part 1: Mechanistic Insights into Steric Hindrance

To effectively troubleshoot, we must first understand the causality of the reaction failures. The 6-bromopyrazolo[1,5-a]pyrimidin-3-amine scaffold presents two distinct reactive sites, each with unique steric microenvironments:

  • The 6-Bromo Electrophile: The C6 position is flanked by the C5 and C7 protons. More critically, the adjacent bridgehead nitrogen (N4) creates a stereoelectronic barrier. During palladium-catalyzed Suzuki-Miyaura couplings, bulky boronic acids struggle during the transmetalation step . The spatial overlap between the incoming nucleophile and the rigid pyrimidine ring raises the activation energy ( Ea​ ), often stalling the reaction[1].

  • The 3-Amine Nucleophile: The primary amine at C3 is adjacent to the C2 proton and the bridgehead nitrogen. Furthermore, the lone pair on the amine is partially delocalized into the electron-deficient pyrazolo[1,5-a]pyrimidine core, reducing its nucleophilicity. In Buchwald-Hartwig aminations, this combination of reduced nucleophilicity and steric crowding prevents efficient coordination to the Pd(II) intermediate, leading to competitive off-target reactions like protodehalogenation or homocoupling[5],[4].

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Pd(II) Complex OA->PdII TM Transmetalation (Steric Block) PdII->TM Ar-B(OH)2 PdII_TM Pd(II) Transmetalated TM->PdII_TM Rate Limiting RE Reductive Elimination PdII_TM->RE RE->Pd0 Product

Fig 1: Pd-catalytic cycle highlighting transmetalation as the sterically hindered, rate-limiting step.

Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling at the 6-bromo position stalls at 30% conversion when using ortho-substituted arylboronic acids. How can I drive this to completion? Causality: Standard catalysts like Pd(PPh3​)4​ are too bulky and insufficiently electron-rich to facilitate transmetalation in this crowded pocket. The reaction is kinetically trapped. Solution: Transition to a highly active, sterically accommodating catalyst system. Pd(dtbpf)Cl2​ or a combination of Pd2​(dba)3​ with the Buchwald ligand XPhos provides the necessary electron density while maintaining a flexible steric profile. Additionally, applying microwave (MW) irradiation (110 °C for 20–30 minutes) provides the thermal energy required to overcome the steric activation barrier, significantly outperforming conventional heating[4].

Q2: I am attempting a Buchwald-Hartwig amination using the 3-amine as a nucleophile, but I observe severe degradation and low yields. What is going wrong? Causality: The 3-amine is a weak, sterically hindered nucleophile. Slow oxidative addition and poor amine binding allow the Pd catalyst to degrade or catalyze side reactions. Solution: You have two highly effective alternatives:

  • BrettPhos Pd G3: This precatalyst is explicitly designed to facilitate C-N bond formation with weak, sterically hindered primary amines. It prevents the formation of inactive bis-amine palladium complexes.

  • Ullmann-Type Coupling: Recent methodologies demonstrate that a Copper-catalyzed Ullmann coupling using CuI (5 mol%) and a carbazole-based ligand (e.g., L-1) under microwave heating (80 °C, 1 h) provides excellent yields (up to 93%) for amination at the 3-position of pyrazolo[1,5-a]pyrimidines, bypassing the limitations of Pd-catalysis[5].

Q3: How do I achieve chemoselectivity if I want to functionalize the 3-amine first, leaving the 6-bromo intact for a subsequent coupling? Causality: Palladium catalysts will preferentially undergo oxidative addition at the highly reactive 6-bromo position. If you attempt a direct Pd-catalyzed amination at the 3-amine, the 6-bromo group will polymerize or cross-couple with itself. Solution: Employ orthogonal reaction pathways. Use the CuI/L-1 Ullmann-type coupling mentioned above, which is highly selective for the amine and leaves the bromide intact[5]. Alternatively, use a temporary protecting group strategy: protect the 3-amine with Boc2​O , perform the Suzuki coupling at C6, deprotect with TFA, and finally functionalize the 3-amine.

Workflow SM 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Path1 Pathway A: 6-Position First (Pd-Catalyzed) SM->Path1 Path2 Pathway B: 3-Position First (Cu-Catalyzed) SM->Path2 Prot 1. Amine Protection (Boc2O) Path1->Prot Ull 1. Ullmann Amination at C3 (CuI/L-1) Path2->Ull Suz 2. Suzuki-Miyaura at C6 Prot->Suz Deprot 3. Deprotection (TFA) Suz->Deprot Suz2 2. Suzuki-Miyaura at C6 Ull->Suz2

Fig 2: Chemoselective workflows for dual functionalization of the 6-bromo and 3-amine positions.

Part 3: Quantitative Data & Catalyst Selection

To streamline your experimental design, use the following self-validating matrix to select the appropriate catalyst based on the steric bulk of your coupling partners.

Reaction TypeTarget SiteSteric Hindrance LevelRecommended Catalyst / LigandBase & SolventConditions
Suzuki-Miyaura6-BromoLow to Moderate Pd(dppf)Cl2​⋅DCM K3​PO4​ , Dioxane/H 2​ O90 °C, 12 h[1]
Suzuki-Miyaura6-BromoHigh (Ortho-substituted) Pd(dtbpf)Cl2​ or Pd2​(dba)3​ /XPhos K2​CO3​ , Dioxane/H 2​ OMW, 110 °C, 30 min[4]
Buchwald-Hartwig3-AmineModerateBrettPhos Pd G3NaOtBu, Toluene100 °C, 16 h[3]
Ullmann Amination3-AmineHigh (Chemoselective)CuI (5 mol%) / L-1 (10 mol%) K2​CO3​ , Diethylene GlycolMW, 80 °C, 1 h[5]

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling at the 6-Position

This protocol is optimized for bulky boronic acids, utilizing microwave irradiation to overcome the transmetalation energy barrier.

Reagents:

  • 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dtbpf)Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 6-bromopyrazolo[1,5-a]pyrimidin-3-amine, arylboronic acid, and K2​CO3​ .

  • Degassing (Critical for Trustworthiness): Add the Dioxane/ H2​O mixture. Seal the vial with a septum cap and sparge the solution with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like dtbpf, killing the catalytic cycle.

  • Catalyst Addition: Quickly remove the cap, add Pd(dtbpf)Cl2​ , and immediately reseal with a microwave-safe crimp cap. Sparge for an additional 2 minutes.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Heat to 110 °C for 30 minutes with high stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Copper-Catalyzed Ullmann Amination at the 3-Position

Adapted from recent advancements in pyrazolo[1,5-a]pyrimidine synthesis[5], this protocol allows for C-N bond formation without activating the 6-bromo group.

Reagents:

  • 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine (1.0 equiv, 0.5 mmol)

  • Aryl/Alkyl Halide (1.5 equiv, 0.75 mmol)

  • CuI (0.05 equiv, 5 mol%)

  • Ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (0.10 equiv, 10 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • Diethylene glycol (DEG) (3 mL)

Step-by-Step Methodology:

  • Assembly: Charge a microwave vial with the pyrazolopyrimidine, CuI, Ligand L-1, and K2​CO3​ .

  • Solvent & Electrophile: Add DEG and the target aryl/alkyl halide. Seal and purge with Argon for 5 minutes.

  • Heating: Irradiate in a microwave reactor at 80 °C for 1 hour. Causality: DEG acts as an excellent microwave absorber, ensuring rapid and uniform heating, which is essential for driving the difficult oxidative addition of Cu to the halide in the presence of a weak amine nucleophile.

  • Isolation: Cool the mixture, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and purify via column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Stability Comparison: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride vs. Free Base

Executive Summary In modern drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) or its critical intermediates dictate the success of downstream formulation and shelf-life. The py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) or its critical intermediates dictate the success of downstream formulation and shelf-life. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 1 targeting Trk, RET, and CDK2[1][2][3].

However, functionalizing this core with a primary amine at the 3-position—yielding 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine —introduces significant stability challenges. This guide provides an in-depth, objective comparison between the free base and its hydrochloride (HCl) salt form[4], detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for rigorous analytical testing.

Chemical Context & Mechanistic Causality

To understand the divergent stability profiles of the free base versus the HCl salt, we must examine the electronic microenvironment of the molecule.

The Vulnerability of the Free Base

The fused bicyclic pyrazolo[1,5-a]pyrimidine ring is an electron-rich system. The 3-amino group is a primary aromatic amine possessing a highly reactive lone pair of electrons. In its free base form, this lone pair is fully available to participate in single-electron transfer (SET) reactions with atmospheric oxygen or reactive oxygen species (ROS). This susceptibility leads to rapid oxidative degradation, forming N-oxides, azo dimers, and other complex polymeric impurities. Consequently, the free base often requires stringent cold storage (-20°C) under an inert atmosphere (Argon/N₂) to maintain integrity[5].

The Protective Mechanism of the Hydrochloride Salt

Converting the free base into a hydrochloride salt fundamentally alters the molecule's electronic and physical state, adhering to established 6[6][7]. This stabilization is driven by two causal factors:

  • Electronic Shielding: Protonation of the amine nitrogen (forming the -NH₃⁺ group) ties up the reactive lone pair in a covalent bond with the proton. This drastically reduces the electron density of the functional group, significantly raising the activation energy required for oxidation.

  • Lattice Energy: The strong ionic interactions between the protonated amine and the chloride counterion facilitate the formation of a robust, highly crystalline lattice. This rigid solid-state structure minimizes molecular mobility and restricts oxygen diffusion into the bulk powder, further suppressing solid-state degradation.

G FB Free Base (Electron-Rich 3-Amine) Ox Oxidative Stress (O2 / Light) FB->Ox Susceptible Deg Degradation Products (N-Oxides / Dimers) Ox->Deg Rapid Kinetics HCl Hydrochloride Salt (Protonated Amine) Shield Electronic & Steric Shielding HCl->Shield Protonation Stable Stable API (Intact Scaffold) Shield->Stable Protected

Fig 1: Mechanistic comparison of oxidative degradation in free base vs. protection in HCl salt.

Comparative Stability Profile

The following table synthesizes the quantitative stability and physicochemical data comparing the two forms.

Table 1: Physicochemical and Stability Profile Comparison

ParameterFree Base (CAS 1508567-18-7)Hydrochloride Salt (CAS 2413884-89-4)
Physical State Amorphous to weakly crystalline powderHighly crystalline solid
Aqueous Solubility < 0.1 mg/mL (Poor)> 50 mg/mL (Excellent)
Oxidative Stability High degradation (<85% purity at 4 weeks, 40°C/75% RH)Stable (>99% purity at 4 weeks, 40°C/75% RH)
Hygroscopicity (DVS) Moderate (surface moisture absorption)Low to Moderate (lattice dependent)
Handling/Storage Requires inert gas (Ar/N₂) and -20°CAmbient room temperature (RT) permissible

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the stability differences between the free base and the HCl salt, the following standardized workflows must be employed. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Forced Oxidative Degradation (HPLC-UV/MS)

Objective: Quantify the protective effect of protonation against chemical oxidative stress.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of both the free base and HCl salt in a 50:50 Methanol:Water mixture.

  • Stress Induction: Introduce oxidative stress by adding 3% H₂O₂ (v/v) to each sample vial.

  • Incubation: Incubate the vials at 60°C for 24 hours in the dark. (Excluding light isolates the oxidative pathway from photolytic degradation).

  • Quenching: Halt the oxidation reaction by adding a stoichiometric excess of sodium thiosulfate.

  • Analysis & Self-Validation: Analyze the samples via HPLC-UV/MS.

    • Self-Validating Check (Mass Balance): Calculate the mass balance by summing the integrated peak areas of the parent compound and all identified degradants. A mass balance recovery of 98–102% validates the assay, proving that no volatile or UV-transparent degradants were lost during the procedure.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Evaluate physical stability and moisture-induced phase changes in the solid state.

  • Loading: Load 10–15 mg of the API into the DVS microbalance crucible.

  • Baseline Establishment: Equilibrate the sample at 0% Relative Humidity (RH) using dry nitrogen at 25°C until the mass stabilizes, establishing a true dry mass baseline.

  • Cycling: Execute a sorption/desorption cycle from 0% to 90% RH in 10% increments. The system must hold at each step until the mass change rate ( dm/dt ) is < 0.002% per minute.

  • Analysis & Self-Validation: Plot the sorption and desorption isotherms.

    • Self-Validating Check (Hysteresis Loop): Analyze the gap between the sorption and desorption curves. A closed loop indicates simple surface adsorption. A significant, open hysteresis loop indicates bulk hydrate formation or capillary condensation, triggering a mandatory secondary validation via X-Ray Powder Diffraction (XRPD) to confirm lattice integrity.

W cluster_assays Parallel Stability Profiling Start Compound Selection: 6-Bromo-PP-3-amine Therm Thermal Analysis (DSC / TGA) Start->Therm Hygro Hygroscopicity (DVS) Start->Hygro Force Forced Degradation (HPLC-UV/MS) Start->Force Data Data Synthesis & Salt Selection Decision Therm->Data Hygro->Data Force->Data

Fig 2: Integrated experimental workflow for evaluating API solid-state and chemical stability.

Conclusion

For drug development professionals working with the 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine scaffold, the hydrochloride salt is unequivocally superior for long-term storage, formulation, and handling. By protonating the reactive 3-amine, the HCl salt eliminates the primary vector for oxidative degradation while simultaneously providing a highly crystalline, thermodynamically stable lattice.

References

  • 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information - nextsds.com. 4

  • 1508567-18-7 | 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine - aifchem.com. 5

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - nih.gov. 6

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - nih.gov. 1

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - mdpi.com. 2

  • Salt selection for basic drugs - uspto.gov. 7

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - acs.org.3

Sources

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including as protein kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including as protein kinase inhibitors in cancer treatment. Confident structural elucidation of these molecules is paramount during the drug discovery and development process. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for this purpose, providing critical information on molecular weight, elemental composition, and structural motifs through fragmentation analysis.[1][2]

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of a key derivative, 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine . We will explore the causality behind the fragmentation pathways, compare its behavior to structural analogues, and present a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for decision-making.

Part 1: The Analyte at a Glance: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

Before delving into its fragmentation, understanding the analyte's fundamental properties is crucial for method development.

Molecular Structure:

  • Formula: C₆H₅BrN₄

  • Monoisotopic Mass: 211.9698 u

  • Key Features for LC-MS:

    • Basic Primary Amine (-NH₂): The 3-amine group is a primary site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).[3][4]

    • Bromine Atom (-Br): The presence of bromine is a definitive diagnostic feature in mass spectrometry. Due to the near-equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units, with nearly equal intensity (1:1 ratio).[5][6][7]

Table 1: Predicted Isotopic Distribution for the Protonated Molecule [M+H]⁺

IonCalculated m/zRelative Abundance
[C₆H₆⁷⁹BrN₄]⁺212.9776100.0%
[C₆H₆⁸¹BrN₄]⁺214.975597.3%

This characteristic M/M+2 pattern is the first piece of evidence a scientist should look for to confirm the presence of the analyte in a sample.[5]

Part 2: Proposed High-Resolution LC-MS/MS Fragmentation Pathway

The fragmentation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is dictated by the stability of the fused heterocyclic core and the influence of its substituents. The following pathway is proposed based on established fragmentation rules for pyrazole and pyrimidine systems. Fragmentation is initiated on the protonated precursor ion, [M+H]⁺, at m/z 212.9/214.9.

The most likely fragmentation pathways involve characteristic losses from both the pyrimidine and pyrazole rings:

  • Primary Fragmentation - Pyrimidine Ring Cleavage: The most significant fragmentation route for the pyrazolo[1,5-a]pyrimidine core is the expulsion of an acrylonitrile derivative from the pyrimidine portion. For this specific molecule, this would involve the loss of brominated cyanamide (Br-NH-CN) or a related species.

  • Primary Fragmentation - Amine Loss: A common fragmentation for protonated primary amines is the neutral loss of ammonia (NH₃) .[8][9]

  • Secondary Fragmentation - Pyrazole Ring Cleavage: Following initial fragmentation, the pyrazole ring can cleave, typically through the loss of hydrogen cyanide (HCN) .

  • Radical Loss: The loss of the bromine radical (Br•) is also a possible, though often less favored, pathway in ESI compared to neutral losses.

G parent [M+H]⁺ m/z 212.9 / 214.9 frag1 Loss of NH₃ m/z 195.9 / 197.9 parent->frag1 -17.0 u (NH₃) frag2 Loss of BrCN m/z 107.0 parent->frag2 -105.9 u (BrCN) (Major Pathway) frag3 Loss of Br• m/z 134.0 parent->frag3 -78.9 u (Br•) subfrag1 Loss of HCN m/z 168.9 / 170.9 frag1->subfrag1 -27.0 u (HCN)

Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine.

Table 2: Summary of Predicted Key Fragments

Precursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral LossFormula of LossFragment Description
212.9 / 214.9195.9 / 197.9AmmoniaNH₃Loss of the exocyclic amine
212.9 / 214.9134.0Bromine RadicalBr•Loss of the bromine atom
212.9 / 214.9107.0BromocyanamideCHBr₂N₂Pyrimidine ring cleavage
195.9 / 197.9168.9 / 170.9Hydrogen CyanideHCNPyrazole ring cleavage

Part 3: Comparative Fragmentation Analysis

To build confidence in structural assignment, comparing the fragmentation of an unknown to that of known, related compounds is essential.

  • Comparison with Unsubstituted Pyrazolo[1,5-a]pyrimidine: The parent scaffold primarily fragments via two routes: the loss of acrylonitrile from the pyrimidine ring and, to a lesser extent, the loss of a CH₂CN radical from the pyrazole ring. The presence of the bromine and amine groups on our target molecule fundamentally alters the mass of the expelled fragments. The loss of a brominated fragment (e.g., bromocyanamide) becomes a key diagnostic marker that is absent in the unsubstituted core.

  • Comparison with Isomers (e.g., 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine): If the bromine and amine groups were swapped, the fragmentation pattern would be expected to change significantly. While the loss of NH₃ would still occur, the major ring-cleavage fragmentation would likely involve the expulsion of a different neutral fragment, as the positions of the heteroatoms and substituents relative to the cleavage points are altered. This differentiation is critical for confirming regiochemistry.

Part 4: Recommended Experimental Protocol

This protocol outlines a robust method for the analysis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine using standard LC-MS/MS instrumentation.

workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_col C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc_mob Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN lc_grad Gradient Elution (e.g., 5-95% B over 5 min) ms_ion ESI Source (Positive Mode) lc_grad->ms_ion ms_scan Full Scan MS1 (m/z 100-500) ms_ion->ms_scan ms_frag dd-MS² (Top 3) Stepped Collision Energy ms_scan->ms_frag data Data Analysis (Fragment Matching, Isotope Pattern Confirmation) ms_frag->data sample Sample Injection sample->lc_col

Caption: Recommended analytical workflow for LC-MS/MS analysis.

A. Liquid Chromatography (LC) Method

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid acts as a proton source to enhance ionization).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

B. Mass Spectrometry (MS) Method

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.[3][10]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is strongly preferred to allow for accurate mass measurements and elemental composition confirmation.[1][11]

  • MS1 Full Scan: Acquire data from m/z 100-500 to observe the precursor ion and its characteristic 1:1 isotopic pattern.

  • MS/MS Fragmentation: Use data-dependent acquisition (dd-MS²) to trigger fragmentation on the most intense precursor ions. A stepped collision energy (e.g., 15, 30, 45 eV) is recommended to generate a rich fragmentation spectrum.

Part 5: Alternative and Complementary Analytical Techniques

While LC-MS/MS is a powerful tool, a multi-technique approach provides the highest level of structural confidence, a principle of any self-validating system.

  • High-Resolution Mass Spectrometry (HRMS): As mentioned, using HRMS is not just an alternative but a superior choice. The ability to obtain mass accuracy within <5 ppm allows for the confident determination of the elemental formula for the parent ion and its fragments, drastically reducing ambiguity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unambiguous structural elucidation, particularly for distinguishing between isomers.[12][13] 2D NMR experiments like HSQC and HMBC can definitively establish the connectivity of atoms and confirm the precise positions of the bromine and amine substituents on the pyrazolo[1,5-a]pyrimidine core.[12][14]

Conclusion

The LC-MS/MS fragmentation of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is characterized by several diagnostic features. The most telling is the M/M+2 isotopic signature of the precursor ion, confirming the presence of bromine. Subsequent MS/MS analysis reveals key fragmentation pathways, including the loss of ammonia and a major cleavage of the pyrimidine ring leading to a fragment at m/z 107. By employing a systematic approach that combines a robust LC-HRMS method with a comparative analysis against related structures, researchers can achieve unambiguous identification of this and similar molecules, ensuring data integrity in the competitive landscape of drug development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Würtz, P., & Banci, L. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]

  • Dong, M. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Discovery and Development. [Link]

  • Goodman, J. M., & Helmy, A. S. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Kebarle, P. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • JoVE. (2023, April 30). 19.11: Mass Spectrometry of Amines. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link]

  • OpenReview. (n.d.). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]

  • Zhang, Y., & Li, W. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. [Link]

  • Zhang, Y., & Li, W. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

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Validation

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride vs other pyrimidine derivatives in SAR studies

As drug discovery programs increasingly target complex kinases and phosphodiesterases, the selection of an optimal chemical scaffold is the most critical determinant of a program's success. The pyrazolo[1,5-a]pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and phosphodiesterases, the selection of an optimal chemical scaffold is the most critical determinant of a program's success. The pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged structure" in medicinal chemistry, offering a rigid, bicyclic aromatic system that perfectly mimics the adenine ring of ATP.

This guide provides a comprehensive comparison of the highly versatile building block 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride 1 against alternative pyrimidine and imidazopyridazine derivatives. By analyzing structural dynamics, quantitative Structure-Activity Relationship (SAR) data, and self-validating experimental protocols, we will establish why this specific scaffold is uniquely positioned for hit-to-lead optimization.

Structural Dynamics: The 6-Bromo-3-Amine Advantage

When designing ATP-competitive inhibitors, the molecule must satisfy strict hydrogen-bonding requirements in the kinase hinge region while navigating the solvent-exposed and gatekeeper regions.

The 6-bromopyrazolo[1,5-a]pyrimidin-3-amine core offers distinct advantages over alternative scaffolds (such as imidazo[1,2-b]pyridazines or standard pyrimidines):

  • The C3-Amine as a Hinge/Gatekeeper Anchor: Unlike unsubstituted pyrimidines, the C3-amine provides a critical hydrogen bond donor vector. In targets like Tropomyosin Receptor Kinases (TRK) and Neutral sphingomyelinase 2 (nSMase2), this amine interacts directly with adjacent backbone carbonyls or gatekeeper residues, driving extraordinary target selectivity 2.

  • The C6-Bromo Synthetic Handle: The 6-bromo substituent is not merely a structural feature; it is a highly orthogonal synthetic handle. It allows medicinal chemists to rapidly explore the solvent-exposed region of the binding pocket via late-stage palladium-catalyzed cross-coupling without disrupting the core's hinge-binding integrity 3.

  • Metabolic Stability: In recent nSMase2 inhibitor studies, replacing the imidazo[1,2-b]pyridazine core of the standard inhibitor PDDC with a pyrazolo[1,5-a]pyrimidin-3-amine scaffold dramatically improved metabolic stability in liver microsomes and enhanced the brain-to-plasma ratio 2.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core (Hinge Region Binder) Amine C3-Amine Vector (H-Bond Donor / Gatekeeper) Core->Amine Directs Kinase Selectivity Bromo C6-Bromo Handle (Solvent-Exposed Cross-Coupling) Core->Bromo Enables Rapid SAR Expansion Alt Alternative Scaffolds (e.g., Imidazo[1,2-b]pyridazine) Alt->Core Improved Metabolic Stability

Figure 1: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine core in the ATP-binding pocket.

Quantitative SAR Comparison

The superiority of the pyrazolo[1,5-a]pyrimidine scaffold is best demonstrated when comparing the biological profiles of its derivatives against alternative heterocyclic systems. The table below aggregates key SAR data from recent literature targeting TTK, TRKA, and nSMase2 2, 4, 5.

Scaffold / CompoundTargetKey Structural FeatureIC₅₀ (nM)Pharmacokinetic Advantage
6-Br-pyrazolo[1,5-a]pyrimidin-3-amine IntermediateC6-Bromo, C3-AmineN/AHighly modular for late-stage SAR
CFI-402257 (Pyrazolo[1,5-a]pyrimidine)TTKC6-Aryl, C3-Alkylamine1.7High oral bioavailability; replaced Imidazo[1,2-a]pyrazine
Compound 11j (Pyrazolo[1,5-a]pyrimidin-3-amine)nSMase2C5-Morpholino, C3-Amine< 1000Superior brain-to-plasma ratio vs. PDDC
PDDC (Imidazo[1,2-b]pyridazine)nSMase2C8-Amine~300Limited metabolic stability (Baseline comparator)
Larotrectinib (Pyrazolo[1,5-a]pyrimidine)TRKA/B/CMacrocyclic constraint< 10FDA-approved; overcomes primary resistance

Self-Validating Experimental Workflows

To harness the 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride scaffold effectively, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols for chemical functionalization and biological evaluation.

Workflow Step1 Scaffold Selection (6-Br-3-NH2-Core) Step2 C6-Functionalization (Suzuki/Buchwald) Step1->Step2 Step3 Orthogonal Validation (LC-MS, 1H-NMR) Step2->Step3 Step4 Enzymatic Assay (TRK/nSMase2 FRET) Step3->Step4 Step5 Cellular Efficacy (Target Engagement) Step4->Step5

Figure 2: Self-validating experimental workflow for SAR expansion and biological evaluation.

Protocol A: Late-Stage Functionalization via C6-Suzuki Coupling

This protocol details the cross-coupling of the C6-bromo handle to generate novel derivatives, specifically accounting for the hydrochloride salt form of the starting material.

Step 1: Reagent Preparation & Neutralization

  • Action: Combine 6-bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask under an argon atmosphere.

  • Causality: The hydrochloride salt of the starting material necessitates an excess of base (3.0 eq instead of the standard 2.0 eq). This fully neutralizes the HCl to generate the active free amine in situ, preventing premature catalyst poisoning and ensuring the alkaline environment strictly required for the transmetalation step of the Suzuki cycle.

Step 2: Catalyst Addition and Reaction Execution

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) in a degassed solvent mixture of 1,4-dioxane/H₂O (4:1). Heat the mixture to 90°C for 4–6 hours.

  • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates reductive elimination. This is a critical factor when dealing with electron-rich heteroaryl bromides that typically suffer from sluggish kinetics. The 4:1 organic-to-aqueous ratio ensures optimal solubility for both the hydrophobic organic substrates and the inorganic base.

Step 3: Self-Validating Quality Control

  • Action: Monitor via LC-MS. Upon completion, purify via reverse-phase HPLC. Validate final purity using Quantitative NMR (qNMR).

  • Causality: Final purity must be >95% via qNMR before any biological testing. Trace palladium residuals or unreacted boronic acids are notorious for creating false positives in sensitive kinase assays by aggregating or non-specifically binding to the enzyme.

Protocol B: Orthogonal Kinase Inhibition Assay (FRET-based)

Once the derivative is synthesized, its potency must be evaluated using a self-validating biochemical assay.

Step 1: Enzyme-Substrate Incubation

  • Action: Incubate the purified kinase (e.g., TRKA) with the synthesized pyrazolo[1,5-a]pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM), a fluorescently labeled peptide substrate, and ATP.

  • Causality: The ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase. Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary mechanism of pyrazolo[1,5-a]pyrimidines) while remaining physiologically relevant.

Step 2: Self-Validating System Controls

  • Action: Calculate the Z'-factor for the assay plate using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: Every microplate must include a robust positive control (e.g., Larotrectinib) and a DMSO vehicle negative control. The assay is only validated and trusted if the calculated Z'-factor is ≥0.6 . This mathematical validation ensures the signal window is statistically significant, differentiating true target inhibition from assay noise or compound autofluorescence.

Conclusion

The transition from early hit discovery to lead optimization requires a scaffold that balances synthetic tractability with favorable physicochemical properties. 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride stands out as a premier building block. Its C3-amine ensures high-affinity hinge binding, while the C6-bromo group provides a reliable vector for expanding SAR into the solvent-exposed pocket. As evidenced by the development of clinical candidates like CFI-402257 and Larotrectinib, leveraging this scaffold allows drug developers to overcome the metabolic and selectivity limitations inherent in older imidazopyridazine and standard pyrimidine frameworks.

References

  • Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | 232600-78-1 Source: Sigma-Aldrich URL
  • Source: European Journal of Medicinal Chemistry (via PubMed)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases Source: MDPI Pharmaceuticals URL

Sources

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